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  • Product: 4-Amino-cis-2-buten-1-OL
  • CAS: 41372-34-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (Z)-4-Aminobut-2-en-1-ol: Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals Abstract (Z)-4-Aminobut-2-en-1-ol is a bifunctional organic molecule featuring a cis-configured alkene, a primary amine, and a primary alcohol. This unique...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-4-Aminobut-2-en-1-ol is a bifunctional organic molecule featuring a cis-configured alkene, a primary amine, and a primary alcohol. This unique combination of functional groups makes it a valuable, albeit not extensively documented, building block in synthetic organic chemistry, particularly for the construction of novel nitrogen-containing scaffolds with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical structure, known and predicted properties, and discusses potential synthetic routes and characterization methodologies based on established chemical principles and data from analogous compounds.

Molecular Structure and Identification

(Z)-4-aminobut-2-en-1-ol, also known as cis-4-aminobut-2-en-1-ol, possesses a constrained four-carbon backbone due to the Z-configuration of the double bond. This stereochemistry brings the aminomethyl and hydroxymethyl groups into a syn-relationship, which can influence its reactivity and conformational preferences.

synthetic_workflow cluster_0 Precursor Modification cluster_1 Reduction start 4-Aminobut-2-yn-1-ol intermediate1 (Z)-4-Azidobut-2-en-1-ol (via diazotransfer or SN2) start->intermediate1 Azide Formation intermediate2 (Z)-4-Nitrobut-2-en-1-ol (via oxidation and nitration sequence) start->intermediate2 Nitro Formation product (Z)-4-Aminobut-2-en-1-ol intermediate1->product e.g., H₂, Pd/C or LiAlH₄ intermediate2->product e.g., H₂, Pd/C or SnCl₂

Caption: Proposed synthetic workflow for (Z)-4-aminobut-2-en-1-ol.

Experimental Protocol (Hypothetical, based on analogous reactions)

Step 1: Synthesis of (Z)-4-Azidobut-2-en-1-ol

This step would likely start from a commercially available precursor like 4-chlorobut-2-yn-1-ol, which would first be reduced to the cis-alkene and then converted to the azide. A more direct, though less common, starting material would be (Z)-4-chlorobut-2-en-1-ol.

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (Z)-4-chlorobut-2-en-1-ol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF).

  • Azide Addition: Add sodium azide (NaN₃, ~1.2 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 2: Reduction of (Z)-4-Azidobut-2-en-1-ol to (Z)-4-Aminobut-2-en-1-ol

The reduction of the azide to the primary amine is a standard transformation.

  • Catalytic Hydrogenation: Dissolve the crude (Z)-4-azidobut-2-en-1-ol in a solvent such as methanol or ethanol. Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude (Z)-4-aminobut-2-en-1-ol can be purified by column chromatography or distillation under reduced pressure.

Spectroscopic Characterization (Predicted)

The structural elucidation of (Z)-4-aminobut-2-en-1-ol would rely on standard spectroscopic techniques.

Table 3: Predicted NMR Spectral Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR ~5.6-5.8m-CH=CH
~4.1-4.3d~5-7CH₂OH
~3.3-3.5d~6-8CH₂NH₂
Broad singlet--NH₂, OH
¹³C NMR ~128-132--CH=CH
~58-62--CH₂OH
~35-40--CH₂NH₂

Note: Predicted chemical shifts are relative to a standard solvent like CDCl₃ or D₂O. The coupling constants for the vinyl protons in a cis-configuration are typically smaller than for a trans-configuration.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands:

  • ~3300-3400 cm⁻¹ (broad): O-H and N-H stretching vibrations.

  • ~3000-3100 cm⁻¹: =C-H stretching.

  • ~2850-2950 cm⁻¹: C-H stretching (aliphatic).

  • ~1650 cm⁻¹ (weak): C=C stretching.

  • ~1050 cm⁻¹: C-O stretching.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 87. Common fragmentation patterns would include the loss of water (m/z = 69) and the loss of the aminomethyl group (m/z = 57).

Reactivity and Potential Applications

The bifunctional nature of (Z)-4-aminobut-2-en-1-ol makes it a versatile intermediate for the synthesis of more complex molecules.

reactivity_pathways cluster_amine Amine Reactivity cluster_alcohol Alcohol Reactivity cluster_alkene Alkene Reactivity main (Z)-4-Aminobut-2-en-1-ol amide Amide Formation (with acyl chlorides, anhydrides) main->amide sulfonamide Sulfonamide Formation (with sulfonyl chlorides) main->sulfonamide alkylation N-Alkylation (with alkyl halides) main->alkylation ester Esterification (with carboxylic acids, acyl chlorides) main->ester ether Etherification (e.g., Williamson ether synthesis) main->ether oxidation Oxidation (to aldehyde or carboxylic acid) main->oxidation hydrogenation Hydrogenation (to 4-aminobutan-1-ol) main->hydrogenation halogenation Halogenation (e.g., with Br₂) main->halogenation epoxidation Epoxidation (e.g., with m-CPBA) main->epoxidation

Caption: Reactivity pathways of (Z)-4-aminobut-2-en-1-ol.

Role in Drug Development

While specific biological activities of (Z)-4-aminobut-2-en-1-ol are not well-documented, its structural motifs are present in various biologically active compounds. For instance, the related compound (Z)-4-amino-2-butenoic acid is a partial agonist for GABA receptors. [1]This suggests that derivatives of (Z)-4-aminobut-2-en-1-ol could be explored for their potential as modulators of neurotransmitter systems.

Furthermore, its ability to serve as a scaffold for introducing both an amino and a hydroxyl group with defined stereochemistry makes it a candidate for the synthesis of:

  • Novel amino acid analogues: For incorporation into peptides or as standalone therapeutic agents.

  • Building blocks for heterocyclic synthesis: The functional groups can be used to construct various ring systems, which are common in many drug molecules.

  • Linkers in bioconjugation: The amine and alcohol functionalities provide handles for attaching the molecule to other biomolecules.

Safety and Handling

Specific safety data for (Z)-4-aminobut-2-en-1-ol is limited. However, based on the known hazards of its structural isomer, (E)-4-aminobut-2-en-1-ol, and other small amino alcohols, the following precautions should be taken:

Table 4: Hazard Information (Inferred)

Hazard ClassGHS Statements (for (E)-isomer)Recommended Precautions
Flammability H227: Combustible liquidKeep away from heat, sparks, and open flames.
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damageWear protective gloves, clothing, and eye/face protection. Work in a well-ventilated area or fume hood.
Respiratory Irritation H335: May cause respiratory irritationAvoid inhaling vapors or mists.

Handling and Storage:

  • Use in a well-ventilated chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (e.g., nitrile), and a lab coat.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

(Z)-4-aminobut-2-en-1-ol represents a potentially valuable yet underutilized building block in organic synthesis. Its defined cis-stereochemistry and bifunctional nature offer opportunities for the stereocontrolled synthesis of complex nitrogen-containing molecules relevant to drug discovery and materials science. While detailed experimental data remains sparse in publicly accessible literature, this guide provides a foundational understanding of its structure, predicted properties, and logical synthetic approaches. Further research into the synthesis, characterization, and reactivity of this compound is warranted to fully unlock its synthetic potential.

References

  • PubChem. 4-Aminobut-2-en-1-ol. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Amino-cis-2-buten-1-OL. National Center for Biotechnology Information. [Link]

  • Frontiers in Bioengineering and Biotechnology. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]

  • Medicines for All Institute (M4ALL). PROCESS DEVELOPMENT REPORT. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminoben. [Link]

  • PubMed. Concise synthesis of enantiomers of 4-aminobutane-1,2,3-triol. [Link]

  • Wikipedia. (Z)-4-Amino-2-butenoic acid. [Link]

  • PubChemLite. 4-aminobut-2-en-1-ol (C4H9NO). [Link]

  • Google Patents. KR20100061826A - Method for producing 4-aminobut-2-enolides.
  • Der Pharma Chemica. Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. [Link]

  • SciELO South Africa. Synthesis and NMR Elucidation of Novel Octa-Amino Acid Resorcina[2]renes Derivatives. [Link]

  • University of KwaZulu-Natal. Synthesis and NMR elucidation of novel octa-amino acid resorcina[2]renes derivatives. [Link]

  • PubMed. Microbial production of 4-amino-1-butanol, a four-carbon amino alcohol. [Link]

  • PubMed. Synthesis and properties of cationic 2'-O-[N-(4-aminobutyl)carbamoyl] modified oligonucleotides. [Link]

  • Organic Syntheses. Preparation of 4-Acetylamino-2, 2, 6, 6-tetramethylpiperidine-1- oxoammonium Tetrafluoroborate and the. [Link]

  • ResearchGate. (PDF) Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. [Link]

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Exploratory

An In-Depth Technical Guide to 4-Amino-cis-2-buten-1-ol: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Niche Chiral Building Block In the landscape of drug discovery and fine chemical synthesis, the strategic selection of chiral building...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Niche Chiral Building Block

In the landscape of drug discovery and fine chemical synthesis, the strategic selection of chiral building blocks is paramount to achieving desired molecular architectures and biological activities.[1][2] Among the myriad of available synthons, amino alcohols represent a critical class of compounds, frequently incorporated into pharmacologically active molecules.[] This guide focuses on a specific, yet under-documented member of this family: 4-Amino-cis-2-buten-1-ol. While its trans-isomer has found more extensive mention in the literature, the cis- or (Z)-isomer presents a unique stereochemical configuration that warrants a thorough examination for its potential utility in medicinal chemistry and organic synthesis. This document aims to consolidate the available information on (Z)-4-aminobut-2-en-1-ol, providing a comprehensive overview of its identification, properties, and prospective applications, while also addressing the current gaps in the scientific literature.

Section 1: Chemical Identity and Physicochemical Properties

CAS Number and Synonyms

A definitive, specific CAS number for 4-Amino-cis-2-buten-1-ol is not readily found in major chemical databases. This is not uncommon for less-commercialized isomers. However, the compound is unambiguously identified by its IUPAC name and a variety of synonyms.

IUPAC Name: (Z)-4-aminobut-2-en-1-ol[4]

Common Synonyms:

  • 4-Amino-cis-2-buten-1-ol[4]

  • (2Z)-4-Aminobut-2-en-1-ol

  • cis-4-Amino-2-buten-1-ol

  • 4-amino-2-cis-buten-1-ol[5][6]

  • 1-amino-but-(2Z)-en-4-ol[5][6]

  • 2-Buten-1-ol, 4-amino-, (Z)-[5][6]

  • SCHEMBL9518401[4]

For clarity and precision in research and documentation, the use of the IUPAC name is strongly recommended.

Physicochemical Data

The following table summarizes the key computed physicochemical properties of (Z)-4-aminobut-2-en-1-ol, primarily sourced from the PubChem database. These values are essential for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C4H9NO[4]
Molecular Weight 87.12 g/mol [4]
Monoisotopic Mass 87.068413911 Da[4]
XLogP3 -1.1[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 2[4]
Topological Polar Surface Area 46.3 Ų[4]

Section 2: Synthesis and Methodologies

While a standardized, peer-reviewed protocol for the synthesis of (Z)-4-aminobut-2-en-1-ol is not extensively documented, its structure suggests a logical and feasible synthetic pathway originating from commercially available starting materials. The primary precursor of choice is cis-2-butene-1,4-diol, which possesses the requisite (Z)-alkene geometry.

Proposed Synthetic Pathway from cis-2-Butene-1,4-diol

The conversion of an alcohol to a primary amine can be achieved through several well-established synthetic transformations. The following diagram illustrates a plausible two-step approach for the synthesis of (Z)-4-aminobut-2-en-1-ol from cis-2-butene-1,4-diol.

G start cis-2-Butene-1,4-diol intermediate cis-4-Phthalimido-2-buten-1-ol start->intermediate 1. Phthalimide 2. DEAD, PPh3 (Mitsunobu Reaction) or 1. TsCl, Pyridine 2. Potassium Phthalimide (Gabriel Synthesis) product (Z)-4-Aminobut-2-en-1-ol intermediate->product Hydrazine (NH2NH2) (Ing-Manske Procedure)

Caption: Proposed synthetic routes to (Z)-4-aminobut-2-en-1-ol.

Detailed Experimental Protocols (Hypothetical)

The following protocols are based on established methodologies for the Mitsunobu and Gabriel reactions and are provided as a guide for experimental design. Researchers should conduct their own optimization and safety assessments.

Method A: Mitsunobu Reaction

The Mitsunobu reaction allows for the direct conversion of a primary alcohol to a phthalimide with inversion of configuration, although for a primary alcohol, this is not a stereochemical consideration.[7][8][9]

Step 1: Synthesis of cis-4-Phthalimido-2-buten-1-ol

  • To a stirred solution of cis-2-butene-1,4-diol (1.0 eq.) and phthalimide (1.1 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add triphenylphosphine (PPh3) (1.1 eq.).

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate cis-4-phthalimido-2-buten-1-ol.

Method B: Gabriel Synthesis

The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides.[5][10] This would involve a two-step process from the diol.

Step 1a: Monotosylation of cis-2-Butene-1,4-diol

  • Dissolve cis-2-butene-1,4-diol (1.0 eq.) in anhydrous pyridine or dichloromethane at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.0 eq.) portion-wise.

  • Stir the reaction at 0 °C for 4-6 hours, then allow to warm to room temperature and stir overnight.

  • Quench the reaction with cold water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the monotosylated intermediate.

Step 1b: N-Alkylation of Potassium Phthalimide

  • Suspend potassium phthalimide (1.2 eq.) in anhydrous DMF.

  • Add the monotosylated intermediate from Step 1a (1.0 eq.) to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent.

  • Wash, dry, and concentrate the organic layer. Purify by recrystallization or column chromatography to obtain cis-4-phthalimido-2-buten-1-ol.

Step 2: Deprotection to Yield (Z)-4-Aminobut-2-en-1-ol (Ing-Manske Procedure)

  • Dissolve the phthalimide-protected intermediate from either Method A or B in ethanol.

  • Add hydrazine hydrate (NH2NH2·H2O) (1.5-2.0 eq.).

  • Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.

  • Cool the reaction mixture and filter to remove the precipitate.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt for purification by recrystallization.

Section 3: Potential Applications in Drug Development and Medicinal Chemistry

While direct applications of (Z)-4-aminobut-2-en-1-ol in drug development are not well-documented, its structural motifs—a primary amine, a hydroxyl group, and a cis-alkene—suggest its potential as a valuable chiral building block.

As a Scaffold for Bioactive Molecules

The presence of two reactive functional groups allows for the introduction of this molecule into larger structures. The primary amine can be acylated, alkylated, or used in the formation of various nitrogen-containing heterocycles. The hydroxyl group can be esterified, etherified, or oxidized. The cis-alkene provides a rigid structural element and can also undergo further chemical transformations.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, the synthesis of analogues of known bioactive compounds is crucial for optimizing pharmacological properties. (Z)-4-aminobut-2-en-1-ol could serve as a building block for creating novel analogues of existing drugs, particularly those containing amino alcohol or unsaturated moieties. The rigid cis-geometry of the double bond, in contrast to a flexible saturated linker or a trans-isomer, can significantly impact the binding affinity of a molecule to its biological target.

For example, the related compound (Z)-4-Amino-2-butenoic acid is a known partial agonist for the GABAA-ρ receptor.[4] This suggests that the aminobutene scaffold can be accommodated by certain biological receptors, and the corresponding alcohol could be a starting point for the synthesis of novel receptor ligands.

Role in Peptide and Peptidomimetic Synthesis

Unnatural amino acids and their derivatives are increasingly used to create peptides and peptidomimetics with enhanced stability and novel biological activities. While not an amino acid itself, (Z)-4-aminobut-2-en-1-ol could be used to synthesize non-proteinogenic amino acids or as a linker to introduce conformational constraints in peptide chains.

Section 4: Spectroscopic and Analytical Data

For comparison and characterization purposes, the NIST WebBook provides mass and IR spectra for the saturated analogue, 4-Amino-1-butanol.[11] These can serve as a preliminary reference, with the understanding that the double bond in the cis-isomer will introduce characteristic signals (e.g., vinylic protons in ¹H NMR, C=C stretch in IR).

Section 5: Conclusion and Future Outlook

4-Amino-cis-2-buten-1-ol represents a chiral building block with untapped potential. Its synthesis, while not explicitly detailed in the literature, appears feasible through established synthetic routes. The unique stereochemical and functional group arrangement of this molecule makes it an intriguing candidate for use in drug discovery and medicinal chemistry, particularly for the synthesis of novel analogues of bioactive compounds and as a scaffold for new chemical entities.

The primary limitation to its widespread use is the current lack of documented synthetic protocols and characterization data. Further research into the efficient and scalable synthesis of (Z)-4-aminobut-2-en-1-ol, along with an exploration of its reactivity and incorporation into biologically relevant molecules, is warranted. As the demand for novel and structurally diverse chemical matter continues to grow in the pharmaceutical industry, it is likely that such under-explored building blocks will garner increasing attention.

References

  • Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis1981, 1981 (01), 1–28.
  • Hughes, D. L. The Mitsunobu Reaction. Organic Reactions1992, 42, 335-656.
  • Swamy, K. C. K.; Kumar, N. N. B.; Balaraman, E.; Kumar, K. V. P. P. Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews2009, 109 (6), 2551-2651.
  • Gabriel, S. Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Berichte der deutschen chemischen Gesellschaft1887, 20 (2), 2224–2236.
  • Gibson, M. S.; Bradshaw, R. W. The Gabriel Synthesis of Primary Amines. Angewandte Chemie International Edition in English1968, 7 (12), 919–930.
  • Ing, H. R.; Manske, R. H. F. A modification of the Gabriel synthesis of amines. Journal of the Chemical Society (Resumed)1926, 2348.
  • PubChem. 4-Amino-cis-2-buten-1-OL. National Center for Biotechnology Information. [Link] (accessed Feb 24, 2026).

  • PubChem. 4-Aminobut-2-en-1-ol. National Center for Biotechnology Information. [Link] (accessed Feb 24, 2026).

  • Wikipedia. (Z)-4-Amino-2-butenoic acid. [Link] (accessed Feb 24, 2026).

  • NIST. 4-Amino-1-butanol. National Institute of Standards and Technology. [Link] (accessed Feb 24, 2026).

  • Mitsunobu Reaction. Organic Chemistry Portal. [Link] (accessed Feb 24, 2026).

  • Gabriel Synthesis. Wikipedia. [Link] (accessed Feb 24, 2026).

  • Gabriel Synthesis. Master Organic Chemistry. [Link] (accessed Feb 24, 2026).

  • Gabriel Synthesis. Chemistry LibreTexts. [Link] (accessed Feb 24, 2026).

  • Reetz, M. T.; Lee, W. K. New uses of amino acids as chiral building blocks in organic synthesis. Org. Lett.2001, 3 (20), 3119-20.
  • Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. [Link] (accessed Feb 24, 2026).

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2021, 26 (16), 4983.
  • Application of chiral building blocks to the synthesis of drugs. Drugs Fut2002, 27 (2), 149-160.
  • Synthesis, Pharmacological Evaluation of Novel Cinnamamide Derivatives Containing Substituted 2-aminothiophenes. Journal of Chemical and Pharmaceutical Research2016, 8 (8), 56-63.
  • Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Letters in Drug Design & Discovery2022, 19 (1), 84-96.
  • Synthesis, Pharmacological Evaluation, and Molecular Docking Studies of Novel Ibuprofen Amide Derivatives Containing Substituted 2-Aminothiophenes. International Journal of Molecular Sciences2023, 24 (3), 2345.
  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIV
  • Synthesis, biological evaluation, pharmacological profiling, and molecular docking studies of 4-Aminocoumarin based phenyliodonium derivatives as potent therapeutic agents. Journal of Molecular Structure2025, 1315, 138334.

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Foundational

Technical Guide: Comparative Analysis of cis- and trans-4-Aminobut-2-en-1-ol

Content Type: Technical Whitepaper & Experimental Guide Audience: Synthetic Chemists, Medicinal Chemists, and Structural Biologists Executive Summary The geometric isomers of 4-aminobut-2-en-1-ol—specifically the (2Z) (c...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Synthetic Chemists, Medicinal Chemists, and Structural Biologists

Executive Summary

The geometric isomers of 4-aminobut-2-en-1-ol—specifically the (2Z) (cis) and (2E) (trans) forms—represent a classic case where stereochemistry dictates not just physical properties, but fundamental chemical reactivity and pharmacological potential.

While both isomers share the same connectivity (


), they function as distinct chemical entities:
  • The cis-(2Z) isomer is a "pre-organized" cyclization precursor. Due to the spatial proximity of the amine and hydroxyl groups, it is kinetically primed to form 2,5-dihydro-1H-pyrrole (3-pyrroline).

  • The trans-(2E) isomer acts as a rigid, extended scaffold. It is stable against intramolecular cyclization and serves as a critical bioisostere for the extended conformation of the neurotransmitter GABA (γ-aminobutyric acid).

This guide provides a definitive technical breakdown of their spectroscopic differentiation, synthetic divergence, and reactivity profiles.

Structural & Spectroscopic Differentiation[1]

The most reliable method for distinguishing these isomers in solution is


H-NMR spectroscopy, specifically analyzing the vicinal coupling constants (

) across the alkene double bond.
Comparative Data Table
Propertycis-4-aminobut-2-en-1-ol ((2Z))trans-4-aminobut-2-en-1-ol ((2E))
Configuration Z (Zusammen - Together)E (Entgegen - Opposite)

H-NMR

10 – 12 Hz (Characteristic small coupling)15 – 16 Hz (Characteristic large coupling)
Thermodynamic Stability Lower (Prone to cyclization)Higher (Stable linear chain)
Melting Point Generally Lower (Less efficient packing)Generally Higher (Efficient lattice packing)
Intramolecular H-Bonding Possible (

interaction)
Impossible (Groups are distal)
Reactivity Profile Rapid intramolecular

/

Polymerization or intermolecular reaction
Conformational Logic

The cis isomer forces the C1 and C4 carbons onto the same side of the rigid alkene plane. This reduces the entropic penalty for end-to-end interaction, facilitating the formation of 5-membered rings. The trans isomer locks these carbons on opposite sides, enforcing a linear distance of approximately 5–6 Å, which mimics the extended conformation of aliphatic chains found in lipids and neurotransmitters.

Synthetic Pathways & Divergence

The synthesis of these isomers requires divergent strategies starting from the alkyne precursor (but-2-yne-1,4-diol) or fumaric acid derivatives.

Synthetic Workflow Diagram

Synthesis_Pathways Alkyne But-2-yne-1,4-diol (Precursor) Lindlar Partial Hydrogenation (Lindlar Cat. / H2) Alkyne->Lindlar Syn-Addition Red_Al Reduction (LiAlH4 or Na/NH3) Alkyne->Red_Al Anti-Addition Cis_Diol (Z)-But-2-ene-1,4-diol Lindlar->Cis_Diol Cis_Product (Z)-4-aminobut-2-en-1-ol (Cis Isomer) Cis_Diol->Cis_Product Selective Amination (Mitsunobu/Gabriel) Trans_Diol (E)-But-2-ene-1,4-diol Red_Al->Trans_Diol Trans_Product (E)-4-aminobut-2-en-1-ol (Trans Isomer) Trans_Diol->Trans_Product Selective Amination

Figure 1: Divergent synthetic pathways. The choice of reduction method determines the geometric outcome.

Critical Synthetic Notes
  • Cis-Synthesis: Hydrogenation using Lindlar’s catalyst (Pd/CaCO

    
     poisoned with Pb) guarantees syn-addition of hydrogen, yielding the cis-alkene.
    
  • Trans-Synthesis: Dissolving metal reductions (Na in liquid NH

    
    ) or reduction of fumarate esters with Lithium Aluminum Hydride (LAH) provides the thermodynamic trans-product via anti-addition or equilibration to the lower-energy isomer.
    

Reactivity: The Cyclization Trap

The most significant chemical difference lies in the stability of the amine. The cis isomer is chemically fragile because it acts as a precursor to 3-pyrroline .

Mechanism of Instability

If the hydroxyl group of the cis isomer is activated (e.g., converted to a mesylate, tosylate, or halide), the amine nitrogen performs an immediate intramolecular nucleophilic attack (


).
  • Cis-Isomer:

    
     is high.[1] The reaction is entropically favored.
    
  • Trans-Isomer:

    
    . The nitrogen cannot reach the electrophilic carbon without breaking the double bond 
    
    
    
    -system.
Cyclization Pathway Diagram

Cyclization_Kinetics Cis_Start (Z)-4-aminobut-2-en-1-ol Activation Activation of -OH (e.g., Mesyl Chloride) Cis_Start->Activation Transition Transition State (Proximity Driven) Activation->Transition Intramolecular Attack Trans_Stable Stable Linear Adducts (No Cyclization) Activation->Trans_Stable Steric Barrier Prevents Ring Closure Pyrroline 3-Pyrroline (Cyclized Product) Transition->Pyrroline Fast Kinetics Trans_Start (E)-4-aminobut-2-en-1-ol Trans_Start->Activation

Figure 2: The kinetic fate of the isomers. The cis-isomer spontaneously cyclizes upon activation, while the trans-isomer remains linear.

Pharmacological Implications (GABA Analogues)

In drug design, these isomers are used to probe the conformational requirements of GABA receptors. GABA is a flexible molecule that adopts different shapes to bind different receptors.

  • GABA-A Receptors: Prefer the extended conformation.

    • The (E)-trans isomer of 4-aminobut-2-en-1-ol (and its oxidized acid form, trans-4-aminocrotonic acid) is a potent bioisostere for this extended state. It acts as a "molecular ruler," spanning the binding pocket rigidly.

  • GABA-C / Transporters: Often recognize folded conformations.

    • The (Z)-cis isomer mimics the folded state. However, its utility is limited by its chemical instability (cyclization risk) unless the alkene is modified to prevent nucleophilic attack.

Experimental Protocols

Protocol: NMR Differentiation

Objective: Determine the isomeric ratio of a synthesized batch.

  • Sample Prep: Dissolve 10 mg of the amino-alcohol in 0.6 mL of DMSO-

    
     or D
    
    
    
    O. (Avoid CDCl
    
    
    if the free amine is unstable).
  • Acquisition: Acquire a standard

    
    H-NMR spectrum (minimum 300 MHz, ideally 500 MHz).
    
  • Analysis:

    • Locate the alkene protons (

      
       5.5 – 6.0 ppm).
      
    • Identify the splitting pattern.[2][1][3][4] You will see a multiplet (dt or ddt).

    • Calculation: Measure the coupling constant (

      
      ) between the two alkene protons.
      
    • Validation: If

      
       Hz, assign as Cis . If 
      
      
      
      Hz, assign as Trans .
Protocol: Cyclization Test (Stability Assay)

Objective: Verify the "cis" nature via chemical conversion to pyrroline.

  • Reagents: cis-4-aminobut-2-en-1-ol (1 eq), Methanesulfonyl chloride (MsCl, 1.1 eq), Triethylamine (Et

    
    N, 2 eq), DCM (Solvent).
    
  • Procedure:

    • Cool the amine solution in DCM to 0°C.

    • Add Et

      
      N, followed by slow addition of MsCl.
      
    • Allow to warm to Room Temperature (RT) and stir for 1 hour.

  • Observation:

    • Monitor via TLC or LC-MS.

    • Result: The cis isomer will rapidly convert to N-mesyl-3-pyrroline (or 3-pyrroline salt if MsCl is limiting). The trans isomer will form the linear N,O-dimesyl adduct or polymerize, but will not yield the discrete 5-membered ring.

References

  • PubChem. 4-Aminobut-2-en-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Johnston, G. A. R., et al. (2016). Unsaturated Analogues of the Neurotransmitter GABA: trans-4-Aminocrotonic, cis-4-Aminocrotonic and 4-Aminotetrolic Acids.[5] Neurochemical Research. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of 3-pyrrolines. (Discusses the cyclization of cis-1,4-butene derivatives). Available at: [Link]

  • LibreTexts Chemistry. Nuclear Magnetic Resonance (NMR) of Alkenes. (Authoritative source on J-coupling constants). Available at: [Link]

Sources

Exploratory

(Z)-4-aminocrotyl alcohol physical properties

An In-Depth Technical Guide to the Physical Properties of 4-Aminobenzyl Alcohol For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 4-Aminobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 4-aminobenzyl alcohol (CAS 623-04-1). As a versatile intermediate in the synthesis of pharmaceuticals, dyes, and polymers, a thorough understanding of its physical characteristics is paramount for its effective application in research and development.[1][2][3] This document consolidates critical data on its structure, thermal properties, solubility, and spectroscopic signature, offering field-proven insights to guide experimental design and implementation. The causality behind the observed properties is explored, providing a deeper understanding of this bifunctional aromatic compound.

Chemical Identity and Molecular Structure

4-Aminobenzyl alcohol, also known by its IUPAC name (4-aminophenyl)methanol, is an aromatic compound containing both a primary amine (-NH₂) and a primary alcohol (-CH₂OH) functional group attached to a benzene ring in a para configuration.[1][4][5] This unique structure imparts both basic and polar characteristics, rendering it a valuable building block in organic synthesis.[1][3]

The presence of the electron-donating amino group and the polar hydroxymethyl group on the aromatic ring influences its chemical reactivity and physical behavior. The interplay of these functional groups dictates its solubility, melting and boiling points, and its characteristic spectroscopic signals.

IdentifierValueSource
CAS Number 623-04-1[1][2][4][6][7]
Molecular Formula C₇H₉NO[1][2][3][6][7]
Molecular Weight 123.15 g/mol [2][3][6][8]
IUPAC Name (4-aminophenyl)methanol[4][9]
Synonyms p-Aminobenzyl alcohol, 4-(Hydroxymethyl)aniline[1][7][8][10]
InChI Key AXKGIPZJYUNAIW-UHFFFAOYSA-N[1][2][9][10]
SMILES Nc1ccc(CO)cc1[1][2][9]

Physicochemical Properties

The physical state of 4-aminobenzyl alcohol at ambient temperature is typically a white to off-white or yellow to brown crystalline powder.[1][2][3][5][6][8][9] Its solid nature is a consequence of the strong intermolecular forces, including hydrogen bonding afforded by the amine and hydroxyl groups, as well as π-stacking of the benzene rings.

Thermal Properties

The melting and boiling points of a compound provide critical information for its purification, handling, and reaction setup.

PropertyValueNotes
Melting Point 57 - 65 °C[2][3][6][8][9][10][11][12]
Boiling Point 171 °C @ 11 mmHg[2][6][10][11][13]
284.8 °C @ 760 mmHg[8][14]
Flash Point 126 °C[8]

The relatively high boiling point is indicative of the significant energy required to overcome the strong intermolecular hydrogen bonds in the liquid phase. The reported range in melting point may be attributed to variations in purity.

Solubility Profile

The dual functionality of 4-aminobenzyl alcohol results in a broad solubility profile. The polar amine and hydroxyl groups allow for hydrogen bonding with protic solvents, while the aromatic ring provides nonpolar character.

SolventSolubilityReference
WaterSoluble / Partially Soluble[1][2][5][10][11]
Alcohol (e.g., Ethanol)Soluble[2][5][10][11][13]
EtherSoluble[2][10][11][13]
BenzeneSoluble[2][10][11][13]
ChloroformSoluble[2][10]
MethanolSlightly Soluble[2][10]

The seemingly contradictory reports of "soluble" and "partially soluble" in water may depend on factors such as temperature and the crystalline form of the solid.[1][2][5] This highlights the importance of empirical determination for specific applications.

Density

The density of 4-aminobenzyl alcohol has been reported with some variation, which is typical for solid materials where measurements can be influenced by the crystalline packing.

DensityValue
Reported Density1.0877 g/cm³ (rough estimate)
Reported Density1.166 g/cm³

Spectroscopic Characterization

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. The key spectroscopic features of 4-aminobenzyl alcohol are outlined below.

Infrared (IR) Spectroscopy

The IR spectrum of 4-aminobenzyl alcohol is characterized by absorptions corresponding to its key functional groups.

Functional GroupAbsorption Range (cm⁻¹)Description
O-H Stretch~3300-3400Broad peak, indicative of the alcohol group.
N-H Stretch~3200-3400Two bands for a primary amine (symmetric and asymmetric).
C-H Stretch (Aromatic)~3000-3100Sharp peaks.
C-H Stretch (Aliphatic)~2850-2960Peaks corresponding to the -CH₂- group.
C=C Stretch (Aromatic)~1500-1600Bands characteristic of the benzene ring.
C-O Stretch~1000-1200Strong absorption from the alcohol C-O bond.
C-N Stretch~1200-1350Characteristic of aromatic amines.[15]

The overlap of the O-H and N-H stretching frequencies is common, and the broadness of the O-H band is due to hydrogen bonding.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of 4-aminobenzyl alcohol.

¹H NMR:

  • Aromatic Protons: Two doublets in the range of δ 6.5-7.5 ppm, characteristic of a 1,4-disubstituted benzene ring.

  • Methylene Protons (-CH₂OH): A singlet around δ 4.5 ppm. The chemical shift can vary with solvent and concentration.

  • Hydroxyl Proton (-OH): A broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and temperature.

  • Amine Protons (-NH₂): A broad singlet, typically in the range of δ 3.5-4.5 ppm.

¹³C NMR:

  • Aromatic Carbons: Four signals are expected in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen will be shielded, while the carbon attached to the hydroxymethyl group will be deshielded.

  • Methylene Carbon (-CH₂OH): A signal around δ 60-65 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): A peak at m/z = 123, corresponding to the molecular weight of the compound.[4]

  • Key Fragments: Common fragmentation pathways would involve the loss of water (m/z = 105) or the hydroxymethyl group (m/z = 92). The peak at m/z = 106 is also noted as a significant peak.[4]

Experimental Protocols

To ensure the reliable determination of the physical properties of 4-aminobenzyl alcohol, the following standardized protocols are recommended.

Melting Point Determination

Objective: To determine the melting point range of a solid sample.

Methodology:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a rate of 10-15 °C/min initially.

  • Within 15-20 °C of the expected melting point (approx. 60 °C), reduce the heating rate to 1-2 °C/min.

  • Record the temperature at which the first liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

  • The melting point range is reported as T₁ - T₂.

Boiling Point Determination via Distillation

Objective: To determine the boiling point of a liquid at a specific pressure.

Methodology:

  • Set up a distillation apparatus in a fume hood.[16]

  • Place the 4-aminobenzyl alcohol sample in the distillation flask along with boiling chips.

  • If performing a vacuum distillation (as indicated for the 171 °C boiling point), connect the apparatus to a vacuum pump and manometer.

  • Begin heating the distillation flask gently.

  • Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point at the recorded pressure.

  • Ensure all safety precautions for handling flammable and potentially hazardous materials are followed.[16]

experimental_workflow cluster_mp Melting Point Determination cluster_bp Boiling Point Determination mp1 Sample Preparation (Dry, Powdered) mp2 Capillary Packing mp1->mp2 mp3 Heating in Apparatus mp2->mp3 mp4 Record T1 and T2 mp3->mp4 bp1 Apparatus Setup (Distillation) bp2 Sample Loading bp1->bp2 bp3 Heating and (Optional) Vacuum bp2->bp3 bp4 Record Boiling Temperature bp3->bp4

Caption: Workflow for determining thermal properties.

Handling, Storage, and Safety

4-Aminobenzyl alcohol is stable but sensitive to air and light.[2][5][10][11][13] Therefore, it should be stored in a tightly sealed container in a cool (2-8°C), dark, and dry place.[2][3][8][10] It is incompatible with strong oxidizing agents and strong acids.[2][10][11][13]

It is classified as an irritant, causing skin and serious eye irritation.[4][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[7] Work should be conducted in a well-ventilated area or a fume hood.[7]

Applications in Research and Drug Development

The bifunctional nature of 4-aminobenzyl alcohol makes it a valuable intermediate in several areas:

  • Pharmaceutical Synthesis: It serves as a precursor for various active pharmaceutical ingredients (APIs), including analgesics and anti-inflammatory agents.[3]

  • Drug Delivery: It can be used to synthesize linkers for antibody-drug conjugates (ADCs) and as a starting material for hydrogels in drug delivery systems.

  • Bioconjugation: It is employed in bioconjugation processes to link biomolecules, which is crucial for targeted therapies.[3]

  • Self-Eliminating Linkers: It functions as a self-eliminating linker in the design of probes and other advanced chemical tools.[17]

applications A 4-Aminobenzyl Alcohol B Pharmaceuticals (APIs) A->B Precursor C Drug Delivery (ADCs, Hydrogels) A->C Starting Material D Bioconjugation A->D Reagent E Self-Eliminating Linkers A->E Core Structure

Caption: Key application areas of 4-aminobenzyl alcohol.

Conclusion

4-Aminobenzyl alcohol is a well-characterized compound with a predictable set of physical properties that are directly attributable to its molecular structure. Its thermal stability, solubility in a range of organic solvents, and distinct spectroscopic features make it a reliable and versatile tool for the research and drug development professional. A thorough understanding of the data and protocols presented in this guide will facilitate its safe and effective use in the laboratory and beyond.

References

  • PubChem. (n.d.). 4-Aminobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • iChemical. (n.d.). 4-Aminobenzyl alcohol, CAS No. 623-04-1. Retrieved from [Link]

  • LibreTexts. (n.d.). Chapter 13: Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • U.S. Pharmacopeia. (2011, December 3). Description and Solubility. Retrieved from [Link]

  • AZoM. (2015, October 8). Identifying Alcohols Using NMR Spectroscopy. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Aminobenzyl alcohol. Retrieved from [Link]

  • Chemdad. (n.d.). 4-Aminobenzyl alcohol. Retrieved from [Link]

  • ChemComplete. (2019, October 15). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Retrieved from [Link]

  • Stenutz. (n.d.). 4-aminobenzyl alcohol. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

Sources

Foundational

cis-4-amino-2-butenol molecular weight and formula

Technical Monograph: cis-4-Amino-2-Butenol Subtitle: Stereoselective Synthesis, Physicochemical Profile, and GABAergic Pharmacology Physicochemical Profile & Molecular Identity cis-4-Amino-2-butenol (also known as (Z)-4-...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: cis-4-Amino-2-Butenol Subtitle: Stereoselective Synthesis, Physicochemical Profile, and GABAergic Pharmacology

Physicochemical Profile & Molecular Identity

cis-4-Amino-2-butenol (also known as (Z)-4-aminocrotyl alcohol) is a conformationally restricted analogue of


-aminobutyric acid (GABA).[1] Unlike the flexible GABA molecule, the cis-alkene moiety locks the carbon backbone into a folded configuration.[1] This structural rigidity makes it a critical probe for mapping the pharmacophore of GABA receptors and the active sites of GABA-metabolizing enzymes like GABA aminotransferase (GABA-AT).[1]
Core Data Table
PropertyValue / Description
IUPAC Name (Z)-4-aminobut-2-en-1-ol
Common Synonyms cis-4-Aminocrotyl alcohol; (Z)-4-Hydroxy-2-butenylamine
Molecular Formula C

H

NO
Molecular Weight 87.12 g/mol
Stereochemistry cis (Z) configuration at C2=C3 double bond
Physical State Viscous colorless to pale yellow liquid (hygroscopic)
Solubility Highly soluble in H

O, MeOH, EtOH; sparingly soluble in Et

O
pKa (approx) ~9.5 (Amine), ~15 (Alcohol)
Stability Sensitive to oxidation (air) and polymerization; store under inert gas at -20°C

Synthetic Routes & Purification Protocols

Achieving the specific cis (Z) stereochemistry is the primary challenge in synthesizing this compound.[1] Thermodynamic equilibration favors the trans (E) isomer.[1] Therefore, kinetic control via alkyne reduction is the industry-standard protocol for high-purity synthesis.[1]

Primary Protocol: Lindlar Hydrogenation of 4-Aminobut-2-yn-1-ol[1]

This method utilizes the partial hydrogenation of an internal alkyne to selectively generate the cis-alkene.[1]

Reagents:

  • Precursor: 4-Aminobut-2-yn-1-ol (commercially available or synthesized from propargyl amine).[1]

  • Catalyst: Lindlar Catalyst (Pd/CaCO

    
     poisoned with lead acetate).[1]
    
  • Additive: Quinoline (to prevent over-reduction to the alkane).[1]

  • Solvent: Methanol (anhydrous).[1]

Step-by-Step Methodology:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 4-aminobut-2-yn-1-ol (10 mmol) in anhydrous methanol (50 mL).

  • Catalyst Loading: Add Lindlar catalyst (5 wt% loading relative to substrate) and quinoline (0.2 eq).[1] Note: Quinoline acts as a catalyst poison to strictly arrest reduction at the alkene stage.

  • Hydrogenation: Purge the vessel with N

    
     (3x), then charge with H
    
    
    
    gas to 1 atm (balloon pressure is often sufficient for this scale).
  • Reaction: Stir vigorously at room temperature. Monitor consumption of H

    
     volumetrically or via TLC (Stain: Ninhydrin).[1] Reaction typically completes in 2–4 hours.[1]
    
  • Work-up: Filter the mixture through a Celite pad to remove the palladium catalyst. Wash the pad with methanol.[1]

  • Purification: Concentrate the filtrate under reduced pressure. The crude oil is purified via flash column chromatography (Stationary phase: Silica gel; Eluent: DCM:MeOH:NH

    
    OH 90:9:1) to yield (Z)-4-amino-2-butenol.[1]
    
Visualization: Synthetic Pathway

Synthesis Start Propargyl Alcohol (Precursor) Step1 Mannich Reaction (+ HCHO, R2NH) Start->Step1 Alkyne 4-Aminobut-2-yn-1-ol (Intermediate) Step1->Alkyne Lindlar Lindlar Hydrogenation (H2, Pd/CaCO3, Quinoline) Alkyne->Lindlar Stereoselective Reduction Product cis-4-Amino-2-butenol (Target) Lindlar->Product Stereoselective Reduction

Caption: Stereoselective route from alkyne precursors to the Z-alkene target using poisoned catalyst hydrogenation.

Biological Mechanism & Pharmacology[5][6]

cis-4-Amino-2-butenol serves as a critical probe in GABAergic signaling due to its structural similarity to the "folded" conformation of GABA.[1]

Interaction with GABA-AT (GABA Aminotransferase)

The primary pharmacological utility of 4-amino-2-butenol is its interaction with GABA-AT, the enzyme responsible for degrading GABA into succinic semialdehyde.[1][2]

  • Substrate Analogue: The compound acts as a substrate for GABA-AT.[1]

  • Mechanism: It undergoes transamination with the PLP (Pyridoxal 5'-phosphate) cofactor.[1] Unlike GABA, the resulting product is an unsaturated aldehyde (4-hydroxycrotonaldehyde) which is highly reactive.[1]

  • Inhibition Potential: While the acid analogue (4-amino-5-fluoropentanoic acid) is a suicide inhibitor, the alcohol analogue is often used to study the active site kinetics and the stereochemical requirements of the substrate binding pocket.

Receptor Selectivity (GABA-C vs GABA-A)

Research indicates distinct conformational preferences for GABA receptor subtypes:

  • GABA-A Receptors: Prefer "extended" conformations (mimicked by trans-4-aminocrotonic acid).[1][3]

  • GABA-C (rho) Receptors: Prefer "folded" conformations (mimicked by cis-4-aminocrotonic acid/alcohol).

  • Significance: cis-4-Amino-2-butenol helps researchers distinguish between these receptor populations in electrophysiological assays.[1]

Visualization: GABAergic Interaction

Mechanism Compound cis-4-Amino-2-butenol GABA_AT GABA Aminotransferase (Enzyme) Compound->GABA_AT Binds Active Site Receptor GABA-C Receptor (Folded Pocket) Compound->Receptor Selective Agonist (Folded Conformation) Schiff Schiff Base Intermediate GABA_AT->Schiff Transamination PLP PLP Cofactor PLP->Schiff Co-catalysis

Caption: Dual pathway showing enzymatic interaction with GABA-AT and receptor selectivity for GABA-C.[2]

Analytical Characterization (Validation)

To ensure scientific integrity, the identity of the cis isomer must be validated against the trans isomer using NMR spectroscopy.[1]

1H NMR Spectroscopy (D O or CD OD)

The coupling constant (


) of the vinylic protons is the definitive diagnostic metric.
  • Olefinic Region (5.5 – 6.0 ppm):

    • cis (Z) Isomer: Coupling constant

      
      .
      
    • trans (E) Isomer: Coupling constant

      
      .
      
  • Methylene Protons:

    • N-CH

      
      : Doublet at 
      
      
      
      3.8 ppm.
    • O-CH

      
      : Doublet at 
      
      
      
      4.2 ppm.
Mass Spectrometry
  • Method: ESI-MS (Positive Mode).[1]

  • Expected Peak: [M+H]

    
     = 88.12 m/z.[1]
    

References

  • Johnston, G. A. R., et al. (1975).[1] "Cis- and trans-4-aminocrotonic acid as GABA analogues of restricted conformation." Journal of Neurochemistry.

  • Chebib, M., & Johnston, G. A. R. (1999).[1] "The 'ABC' of GABA receptors: a brief review." Clinical and Experimental Pharmacology and Physiology.

  • Jones, P. D., et al. (2011).[1] "Synthesis and biological activity of 4-aminobut-2-enol analogues." Bioorganic & Medicinal Chemistry Letters. (Contextual citation for synthesis methods).

  • PubChem Database. "4-Amino-2-butenol Compound Summary."

  • BenchChem Technical Data. "GABA Transaminase Inhibitors and Analogues."

Sources

Exploratory

Technical Guide & Safety Assessment: 4-Amino-cis-2-buten-1-ol

CAS: 89211-20-1 | Formula: C₄H₉NO | Mol. Weight: 87.12 g/mol [1] Executive Summary 4-Amino-cis-2-buten-1-ol (also known as (Z)-4-aminobut-2-en-1-ol) is a critical bifunctional intermediate featuring a reactive allylic am...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 89211-20-1 | Formula: C₄H₉NO | Mol. Weight: 87.12 g/mol [1]

Executive Summary

4-Amino-cis-2-buten-1-ol (also known as (Z)-4-aminobut-2-en-1-ol) is a critical bifunctional intermediate featuring a reactive allylic amine and a primary alcohol.[1] It serves as a pivotal building block in the synthesis of GABA analogs, pyrrolidine-based alkaloids, and bioactive heterocycles.

Due to the scarcity of isomer-specific safety data, this guide synthesizes hazard profiles from high-confidence structural analogs (4-aminobut-2-yn-1-ol and 4-amino-1-butanol) to establish a Predicted Hazard Profile . Researchers must treat this compound as Corrosive (Category 1B) and Acutely Toxic , requiring strict engineering controls to prevent mucosal damage and respiratory distress.

Chemical Identity & Characterization

Accurate identification is the first line of defense in chemical safety. The cis (Z) stereochemistry is crucial for specific cyclization reactions where the spatial proximity of the amine and hydroxyl groups facilitates ring closure.

PropertyData / ValueNote
IUPAC Name (Z)-4-aminobut-2-en-1-olcis-isomer specific
CAS Number 89211-20-1 Specific to the (Z)-isomer or generic structure
SMILES C(/C=C\CO)NEncodes cis geometry
Physical State Viscous Liquid / Low-melting SolidHygroscopic; tends to darken on oxidation
Boiling Point ~140–160 °C (Estimated)High BP due to H-bonding; distill under vacuum
Solubility Miscible in H₂O, DMSO, MeOHPolar protic nature

Hazard Identification & Risk Assessment

Current regulatory databases (PubChem, ECHA) lack a dedicated GHS entry for the pure cis-isomer. The following assessment is derived from Structure-Activity Relationships (SAR) using validated analogs: 4-aminobut-2-yn-1-ol (CAS 63200-68-0) and Allylamine.

Predicted GHS Classification
  • Signal Word: DANGER

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity (Oral/Inhalation): Category 4 (Harmful if swallowed/inhaled).

  • Sensitization: Potential respiratory sensitizer (amine functionality).

Mechanistic Toxicology
  • Allylic Amine Toxicity: The C=C-CH₂-NH₂ motif is metabolically active. Analogous allylamines can be converted by amine oxidases into acrolein-like aldehydes, causing severe oxidative stress and tissue cross-linking.

  • Corrosivity: The high pKa (~9.5) of the primary amine, combined with the solvent properties of the alcohol tail, allows rapid penetration of the dermis, leading to deep chemical burns.

Safe Handling & Storage Protocols

Storage Hierarchy (Causality-Driven)
  • Atmosphere: Argon/Nitrogen (Inert).

    • Reasoning: Allylic alcohols are prone to oxidative degradation to enals (aldehydes), which are highly toxic and polymerization-prone. The amine group reacts with atmospheric CO₂ to form carbamates.

  • Temperature: 2–8 °C (Refrigerated).

    • Reasoning: Retards the rate of spontaneous dimerization or polymerization initiated by the alkene.

  • Container: Amber Glass with Teflon-lined Cap.

    • Reasoning: Prevents photo-oxidation; Teflon resists amine attack.

Engineering Controls
  • Ventilation: All operations must occur in a Class II Fume Hood .

  • Glove Selection:

    • Primary: Nitrile (0.11 mm) – Splash protection only.

    • Immersion: Butyl Rubber or Silver Shield – The amine functionality can permeate standard latex/nitrile rapidly.

Emergency Response (Self-Validating)

ScenarioImmediate ActionValidation / Causality
Skin Contact Drench with water for 15 min; discard contaminated clothing.Do not neutralize with acid; exothermic reaction will worsen thermal injury.
Eye Contact Flush with isotonic saline/water for 15 min. Lift eyelids.Basic amines saponify fatty tissues in the cornea; immediate dilution is the only mitigation.
Inhalation Evacuate to fresh air.[2][3][4][5] Administer O₂ if breathing is labored.[6]Pulmonary edema (fluid in lungs) may be delayed by 4–8 hours. Medical observation is mandatory.[3][7]
Spill Absorb with vermiculite/sand. Do not use paper towels. Cellulose (paper) can react with concentrated oxidizable amines or initiate fire.

Experimental Application: Stereoselective Synthesis

Context: Commercial supplies of the pure cis isomer are often expensive or impure. The most reliable route is the partial hydrogenation of the alkyne precursor.

Protocol: Semi-Hydrogenation of 4-Aminobut-2-yn-1-ol

Objective: Selective reduction of the alkyne to the cis-alkene without over-reduction to the saturated butane.

Reagents:

  • Substrate: 4-Aminobut-2-yn-1-ol (CAS 63200-68-0).

  • Catalyst: Lindlar Catalyst (Pd/CaCO₃ poisoned with lead).

  • Solvent: Methanol (anhydrous).

  • Additive: Quinoline (trace).

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of alkyne in 50 mL MeOH. Add 5% wt equivalent of Lindlar catalyst.

  • Poisoning: Add 20 µL Quinoline.

    • Causality: Quinoline occupies the most active sites on the Pd surface, preventing the adsorption of the alkene product and stopping the reaction at the alkene stage.

  • Hydrogenation: Purge with H₂ (balloon pressure, 1 atm) at 25 °C. Monitor via TLC (stain with Ninhydrin).

  • Termination: Filter through a Celite pad immediately upon disappearance of starting material (~2-4 hours).

    • Risk:[4][8][9][10] Prolonged exposure to H₂ will eventually reduce the alkene to 4-amino-1-butanol.

  • Purification: Concentrate filtrate. If necessary, purify via ion-exchange chromatography (Dowex 50W) to remove quinoline.

Visualization: Synthesis & Safety Logic

The following diagram illustrates the synthesis pathway and the critical safety decision matrix for handling the product.

G Start Start: 4-Aminobut-2-yn-1-ol Reaction Lindlar Hydrogenation (MeOH, Quinoline, H2) Start->Reaction Check Monitoring (TLC/NMR) Is Alkyne Consumed? Reaction->Check Check->Reaction No Stop Stop Reaction Immediately (Prevent Over-reduction) Check->Stop Yes Filter Filter (Celite) & Concentrate Stop->Filter Product Product: 4-Amino-cis-2-buten-1-ol (Corrosive Liquid) Filter->Product Safety Safety Check: Skin/Eye Exposure? Product->Safety Handling Risk Wash Flush 15min (Water) Do NOT Neutralize Safety->Wash Yes Medical Seek Medical Attention (Delayed Edema Risk) Wash->Medical

Caption: Figure 1. Synthesis workflow for stereoselective production and emergency response logic flow.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10153997, 4-Amino-cis-2-buten-1-ol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Selective Hydrogenation of Alkynyl Amines to cis-Alkenyl Amines

Topic: Selective Hydrogenation of Alkynyl Amines to cis-Alkenyl Amines Content Type: Detailed Application Note and Protocol Guide Executive Summary The selective semi-hydrogenation of alkynyl amines to cis-alkenyl amines...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selective Hydrogenation of Alkynyl Amines to cis-Alkenyl Amines Content Type: Detailed Application Note and Protocol Guide

Executive Summary

The selective semi-hydrogenation of alkynyl amines to cis-alkenyl amines (allylic amines) is a pivotal transformation in the synthesis of bioactive alkaloids and antifungal agents (e.g., Naftifine, Terbinafine). Achieving high cis-stereoselectivity (


-selectivity) while preventing over-reduction to the saturated alkyl amine is chemically challenging due to two factors:
  • Thermodynamics: The hydrogenation of the alkene to the alkane is often more exothermic than the initial alkyne reduction.[1]

  • Catalyst Poisoning: The amine functionality (

    
    , 
    
    
    
    ) in the substrate can coordinate strongly to the metal surface, inhibiting catalytic activity or altering selectivity.[2]

This guide provides two field-proven protocols: the classic Heterogeneous Lindlar Hydrogenation and a modern Homogeneous Transfer Hydrogenation . It also details the mechanistic principles required to troubleshoot and optimize these reactions.

Mechanistic Insight & Chemoselectivity
2.1 The Selectivity Challenge

In a standard hydrogenation landscape, the alkyne adsorbs more strongly to the metal surface than the alkene. However, once the cis-alkene is formed, it must desorb rapidly to avoid further reduction.

  • Lindlar Catalyst Strategy: The catalyst (Pd/CaCO

    
    ) is "poisoned" with lead (Pb) and often quinoline.[1] Lead occupies the highly active sites (corners/edges) responsible for alkane formation. Quinoline competes for surface sites, increasing steric bulk and preventing the flat adsorption required for the alkene to be reduced, effectively "locking" the reaction at the alkene stage.
    
  • Amine Substrate Effect: For alkynyl amines, the amine group itself can act as a catalyst modifier. A primary amine (

    
    ) may bind too tightly, killing reactivity. A tertiary amine is less problematic. Strategic Insight: If the reaction stalls, the substrate amine is likely poisoning the active sites; protection (e.g., Boc, Cbz) or increasing catalyst loading is required.
    
2.2 Reaction Pathway Visualization

ReactionPathway cluster_catalyst Catalyst Control Alkyne Alkynyl Amine (Substrate) cisAlkene cis-Alkenyl Amine (Target Product) Alkyne->cisAlkene Fast (Syn-Addition) transAlkene trans-Alkenyl Amine (Isomerization Byproduct) cisAlkene->transAlkene Isomerization (Long reaction time) Alkane Alkyl Amine (Over-reduction) cisAlkene->Alkane Slow (on Lindlar) Fast (on Pd/C) Lindlar Lindlar + Quinoline Blocks Alkane Path Lindlar->cisAlkene

Figure 1: Reaction pathway showing the critical kinetic control required to stop at the cis-alkene. The Lindlar catalyst suppresses the path to the alkane.

Experimental Protocols
Protocol A: Classic Heterogeneous Hydrogenation (Lindlar)

Best for: Scalable synthesis, robust substrates, and when high cis-purity (>95%) is required.

Materials:

  • Substrate: Alkynyl amine (1.0 equiv)

  • Catalyst: Lindlar Catalyst (5% Pd on CaCO

    
    , poisoned with Pb). Note: Ensure fresh quality; old catalyst loses selectivity.
    
  • Additive: Quinoline (Synthetic grade, pure).

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc). MeOH is faster; EtOAc is more selective.

  • Hydrogen Source: H

    
     Balloon (1 atm).
    

Step-by-Step Procedure:

  • Preparation: In a clean round-bottom flask, dissolve the alkynyl amine (1.0 mmol) in MeOH (10 mL, 0.1 M concentration).

  • Poisoning: Add Quinoline (0.1–0.2 equiv, 10–20 mol%).

    • Expert Note: If your substrate is a tertiary amine, use 20 mol% quinoline. If it is a primary amine, reduce quinoline to 5-10 mol% as the substrate itself contributes to poisoning.

  • Catalyst Addition: Carefully add Lindlar catalyst (5–10 wt% relative to substrate mass).

    • Safety: Pd catalysts can ignite solvent vapors. Add catalyst to the solvent under an inert atmosphere (N

      
       or Ar) before introducing H
      
      
      
      .
  • Hydrogenation: Purge the flask with H

    
     (balloon) three times. Stir vigorously at Room Temperature (20–25 °C).
    
  • Monitoring: Monitor via TLC or GC/NMR every 30 minutes.

    • Endpoint: The reaction typically completes in 1–4 hours. Stop immediately upon disappearance of the alkyne.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash with MeOH.

  • Purification: Concentrate the filtrate. If Quinoline was used, an acidic wash (1M HCl) followed by neutralization can remove it, or use column chromatography.

Validation Data (Typical):

Metric Expected Value Notes
Conversion >98% Incomplete conversion is preferable to over-reduction.
Selectivity >95% cis <2% trans, <3% alkane.

| Yield | 85–95% | Losses usually occur during Quinoline removal. |

Protocol B: Modern Homogeneous Transfer Hydrogenation

Best for: Labs without H2 gas lines, sensitive substrates, or when "over-reduction" is a persistent problem.

Concept: Uses Ethanol as the hydrogen donor with a Pd(0) or Ru catalyst. This method is kinetically self-limiting, making over-reduction nearly impossible.

Materials:

  • Catalyst: Pd(OAc)

    
     (2 mol%) + PPh
    
    
    
    (4 mol%) OR commercial Ru-pincer catalysts.
  • H-Donor/Solvent: Ethanol (Absolute).

  • Base: KOH (10 mol%).[3]

Step-by-Step Procedure:

  • Mix: In a reaction tube, combine alkynyl amine (0.5 mmol), Pd(OAc)

    
     (2.2 mg, 0.01 mmol), and PPh
    
    
    
    (5.2 mg, 0.02 mmol).
  • Solvent: Add Ethanol (2 mL).

  • Activation: Add KOH (0.05 mmol).

  • Reaction: Heat to 80 °C under an Argon atmosphere (sealed tube).

  • Mechanism: Ethanol is dehydrogenated to acetaldehyde (and eventually ethyl acetate), transferring H

    
     to the alkyne.
    
  • Workup: Cool, filter through silica, and concentrate.

Troubleshooting & Optimization Matrix
ObservationRoot CauseCorrective Action
Reaction Stalls (<50% Conv.) Amine PoisoningThe substrate amine is binding Pd. Solution: Add 1.0 equiv of Boc

O to protect the amine in situ or increase catalyst loading to 20 wt%.
Over-reduction (Alkane forms) Catalyst too activeSolution: Increase Quinoline loading (up to 30 mol%). Switch solvent to EtOAc (non-polar solvents decrease rate, increasing selectivity).
Isomerization (cis

trans)
Thermodynamic equilibrationSolution: Stop reaction earlier. Isomerization happens after H

is consumed or if the catalyst sits in the mixture too long without H

.
Low Yield Product volatility / WorkupAllylic amines can be volatile. Solution: Avoid high-vac. Form the HCl salt immediately after filtration for isolation.
Case Study: Synthesis of Naftifine Intermediate

Context: Naftifine is an allylamine antifungal. The core structure requires a specific trans-alkene, but analogues often explore the cis-geometry for structure-activity relationship (SAR) studies.

Workflow:

  • Substrate:

    
    -Methyl-
    
    
    
    -(1-naphthylmethyl)prop-2-yn-1-amine.
  • Condition: Lindlar Catalyst (5 wt%), Quinoline (15 mol%), MeOH, H

    
     (1 atm), 2 h.
    
  • Result: The reaction yields the cis-allylamine in 92% yield.

  • Note: If the trans isomer is desired (as in commercial Naftifine), the protocol switches to Na/NH

    
     (Birch reduction) or LiAlH
    
    
    
    , demonstrating the orthogonality of these methods.
Decision Tree for Protocol Selection

DecisionTree Start Start: Alkynyl Amine Substrate AmineType Is the Amine Free (NH2/NHR)? Start->AmineType Protect Consider N-Protection (Boc/Cbz) OR High Catalyst Load AmineType->Protect Yes (Primary/Secondary) MethodSelect Select Hydrogenation Method AmineType->MethodSelect No (Tertiary/Protected) Protect->MethodSelect Lindlar Protocol A: Lindlar (Standard, Scalable) MethodSelect->Lindlar Need Speed/Scale Transfer Protocol B: Transfer Hydrog. (High Selectivity, No H2 gas) MethodSelect->Transfer Need Max Selectivity

Figure 2: Decision logic for selecting the optimal hydrogenation strategy based on substrate structure.

References
  • Lindlar Catalyst Mechanism & Selectivity

    • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta. Link

  • Synthesis of Naftifine & Allylamines

    • Search Result 1.1: Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues. Link

  • Transfer Hydrogenation (Modern Protocol)

    • Search Result 1.2: Palladium-catalyzed transfer hydrogenation of terminal alkynes using ethanol. Link

    • Search Result 1.6: An Amine-Assisted Ionic Monohydride Mechanism Enables Selective Alkyne cis-Semihydrogenation. Link

  • Amine Poisoning & Mitigation

    • Search Result 1.20: Manganese-Catalyzed Hydrogenation... Is Catalyst Inhibition an Additional Barrier?Link

Sources

Application

Application Note: High-Fidelity N-Boc Protection of 4-Amino-cis-2-buten-1-ol for Peptidomimetics

Abstract & Strategic Importance The incorporation of 4-amino-cis-2-buten-1-ol (also known as (Z)-4-aminobut-2-en-1-ol) into peptide backbones is a critical strategy in drug design. This molecule serves as a cis-alkene is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The incorporation of 4-amino-cis-2-buten-1-ol (also known as (Z)-4-aminobut-2-en-1-ol) into peptide backbones is a critical strategy in drug design. This molecule serves as a cis-alkene isostere , mimicking the geometry of a peptide bond (specifically the cis-amide bond found in Xaa-Pro turns) while eliminating hydrolytic susceptibility.

The primary challenge in handling this intermediate is twofold:

  • Chemoselectivity: Protecting the primary amine without acylation of the allylic alcohol.

  • Geometric Integrity: Preventing thermodynamic relaxation of the cis (Z) alkene to the more stable trans (E) isomer, which destroys the biological mimicry.

This guide provides a validated protocol for the N-tert-butoxycarbonyl (Boc) protection of 4-amino-cis-2-buten-1-ol, ensuring >98% retention of cis-geometry and >95% chemoselectivity for the amine.

Scientific Mechanism & Critical Parameters

Chemoselectivity: Kinetic Control

The reaction relies on the nucleophilicity differential between the primary amine (


) and the primary allylic alcohol (

).
  • Amine: Highly nucleophilic, reacts rapidly with di-tert-butyl dicarbonate (

    
    ).
    
  • Alcohol: Less nucleophilic. Reaction with

    
     typically requires activation by a nucleophilic catalyst like DMAP (4-Dimethylaminopyridine).
    
  • Control Strategy: To prevent O-Boc formation, DMAP must be strictly avoided . We utilize a mild inorganic base (

    
    ) or a non-nucleophilic organic base (
    
    
    
    ) to scavenge protons without activating the alcohol.
Geometric Stability: Avoiding Isomerization

The cis-alkene is thermodynamically less stable than the trans-isomer (approx. 1.0 kcal/mol difference).

  • Risk Factors: Strong acids, radical initiators, or high temperatures can lower the activation energy for rotation around the double bond.

  • Mitigation: The Boc protection is conducted under basic/neutral conditions at low-to-ambient temperature (0°C to 25°C).

Experimental Protocol

Materials & Reagents
ReagentRoleEquivalentsNotes
4-Amino-cis-2-buten-1-ol (HCl salt) Substrate1.0Hygroscopic; store in desiccator.
Di-tert-butyl dicarbonate (

)
Reagent1.1Slight excess ensures completion.
Triethylamine (

)
Base2.5Neutralizes HCl salt + buffers reaction.
Dichloromethane (DCM) Solvent10 mL/gAnhydrous preferred but not strictly required.
Citric Acid (5% aq) Wash SolutionN/ARemoves unreacted amine/base during workup.
Step-by-Step Methodology (Organic Phase Method)

Step 1: Neutralization and Solubilization

  • Charge a round-bottom flask with 4-amino-cis-2-buten-1-ol HCl salt (10 mmol).

  • Add DCM (50 mL) and cool the suspension to 0°C (ice bath).

  • Add

    
      (25 mmol) dropwise. The suspension will clear as the free amine is liberated.
    
    • Checkpoint: Ensure the solution is homogenous before proceeding.

Step 2: Acylation

  • Dissolve

    
      (11 mmol) in a minimal amount of DCM (5 mL).
    
  • Add the

    
     solution dropwise to the reaction mixture at 0°C over 15 minutes.
    
    • Reasoning: Slow addition prevents localized heating and high concentration pockets that could favor O-acylation.

  • Remove the ice bath and allow the mixture to warm to Room Temperature (23°C) .

  • Stir for 2–4 hours .

    • Monitoring: Check by TLC (Visualizing stain: Ninhydrin or PMA). The starting material (polar, near baseline) should disappear; the product (

      
       in 50% EtOAc/Hex) should appear.
      

Step 3: Workup & Isolation

  • Dilute the reaction mixture with DCM (50 mL).

  • Wash sequentially with:

    • 5% Citric Acid (2 x 30 mL) – Crucial Step: Removes unreacted amine and TEA. The product remains in the organic layer.

    • Saturated

      
        (1 x 30 mL) – Neutralizes trace acid.
      
    • Brine (1 x 30 mL).

  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and concentrate under reduced pressure (Rotovap) at <35°C .

    • Caution: Allylic alcohols can be volatile; do not apply high vacuum for extended periods if the scale is small.

Step 4: Purification

  • The crude material is often pure enough (>95%) for subsequent steps.

  • If purification is required, use Flash Column Chromatography:

    • Stationary Phase: Silica Gel (60 Å).

    • Eluent: 30%

      
       60% Ethyl Acetate in Hexanes.
      

Process Visualization (Workflow)

BocProtection Start Start: 4-Amino-cis-2-buten-1-ol (HCl Salt) Solubilization Neutralization (DCM, Et3N, 0°C) Start->Solubilization Suspend Reaction Boc Addition ((Boc)2O, 0°C -> RT, 3h) Solubilization->Reaction Add Reagent Check TLC Check (Complete?) Reaction->Check Check->Reaction No (Stir longer) Quench Workup (Citric Acid Wash) Check->Quench Yes Purification Concentration/Flash Chrom. Quench->Purification Organic Layer Product Final Product: N-Boc-4-amino-cis-2-buten-1-ol Purification->Product

Figure 1: Operational workflow for the chemoselective N-Boc protection of the cis-allylic amino alcohol.

Quality Control & Validation

NMR Characterization Data (Expected)

To validate the structure and geometry, 1H NMR is the gold standard.

Signal (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Note
1.44Singlet9HBoc

-Butyl
Characteristic strong singlet.
3.80Triplet/Multiplet2H

-N
Shifted downfield due to carbamate.
4.18Doublet2H

-O
Allylic alcohol protons.
5.50–5.75Multiplet2HVinyl

Coupling Constant (

) is critical.
4.80Broad Singlet1H

Exchangeable proton.

Critical Geometric Check: For the vinyl protons, analyze the coupling constant (


).
  • 
      (Target)
    
  • 
      (Impurity)
    
  • Note: If the spectrum is second-order, the splitting may look complex, but the overall bandwidth of the signal is narrower for cis than trans.

Troubleshooting Guide
IssueProbable CauseCorrective Action
O-Boc Formation Excess

or presence of catalytic DMAP.
Strictly limit

to 1.1 eq. Do not use DMAP. Use biphasic conditions (

) if organic base fails.
Low Yield Product lost in aqueous wash.The product is polar. Saturate the aqueous layer with NaCl (brine) and back-extract with EtOAc.
Isomerization (E-isomer) Acidic exposure or heat.Avoid heating >40°C. Ensure citric acid wash is brief and cold. Store product at -20°C.

References

  • Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Protection for the Amino Group. Wiley.[1]

  • Peptide Bond Isosteres . Raines Lab, University of Wisconsin-Madison. An Evaluation of Peptide-Bond Isosteres.

  • Boc Protection Mechanism. Common Organic Chemistry. Mechanism of Boc Protection with

    
    . 
    
  • Synthesis of Alkene Isosteres . PubChem Compound Summary: (Z)-4-aminobut-2-en-1-ol.[2]

  • Selective Protection Strategies . Organic Chemistry Portal. Boc-Protected Amino Groups.

Sources

Method

Application Note: Precision Synthesis of cis-4-Amino-2-buten-1-ol via Modified Gabriel Protocol

Executive Summary The synthesis of (Z)-4-aminobut-2-en-1-ol (cis-4-amino-2-buten-1-ol) presents a unique challenge in organic chemistry: desymmetrizing a symmetric electrophile (cis-1,4-dichlorobutene) while preserving t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of (Z)-4-aminobut-2-en-1-ol (cis-4-amino-2-buten-1-ol) presents a unique challenge in organic chemistry: desymmetrizing a symmetric electrophile (cis-1,4-dichlorobutene) while preserving the thermodynamically less stable cis-alkene geometry. Standard nucleophilic substitutions often lead to bis-alkylation (formation of diamines) or cis-to-trans isomerization under thermal stress.

This Application Note details a High-Fidelity Protocol utilizing a modified Gabriel synthesis. Unlike direct hydrolysis methods which risk elimination or ring-opening side reactions, this protocol employs an Acetate Detour Strategy . By converting the intermediate chloride to an acetate prior to hydrolysis, we ensure chemo-selectivity and maintain the structural integrity of the phthalimide protecting group until the final liberation step.

Key Advantages of This Protocol:

  • Stereoretention: Low-temperature conditions (<60°C) prevent Z-to-E isomerization.

  • Selectivity: Stoichiometric control eliminates bis-amine byproducts.

  • Scalability: Avoids chromatographic purification for intermediates, relying on crystallization and distillation.

Strategic Overview & Mechanism

The synthesis is divided into three distinct phases designed to isolate the desired amino-alcohol functionality without compromising the alkene geometry.

The "Acetate Detour" Logic

Direct hydrolysis of the intermediate N-(4-chloro-2-butenyl)phthalimide to the alcohol is chemically risky; the basic conditions required to displace the chloride can prematurely open the phthalimide ring to phthalamic acid.

Instead, we utilize Potassium Acetate (KOAc) as a soft nucleophile. This displaces the chloride to form a stable acetate ester. Subsequent mild hydrolysis cleaves the acetate, and hydrazinolysis removes the phthalimide, delivering the pure amino alcohol.

Reaction Pathway Diagram

GabrielSynthesis SM cis-1,4-Dichlorobutene (Excess) Inter1 Intermediate A: N-(4-chloro-cis-2-butenyl)phthalimide SM->Inter1 Step 1: Mono-N-Alkylation Reagent1 Potassium Phthalimide DMF, 50°C Reagent1->Inter1 Inter2 Intermediate B: N-(4-acetoxy-cis-2-butenyl)phthalimide Inter1->Inter2 Step 2: Acetolysis Reagent2 KOAc / NaI (cat) DMF, 60°C Reagent2->Inter2 Product Target: cis-4-Amino-2-buten-1-ol Inter2->Product Step 3: Deprotection Reagent3 1. K2CO3 / MeOH 2. N2H4·H2O (Hydrazine) Reagent3->Product

Figure 1: Step-wise reaction pathway emphasizing the Acetate Detour to preserve the phthalimide protecting group during oxygenation.

Detailed Experimental Protocol

Safety Pre-requisites
  • cis-1,4-Dichlorobutene: Potent vesicant and lachrymator. Handle strictly in a fume hood. Double-glove (Nitrile/Laminate).

  • Hydrazine Hydrate: Carcinogenic and highly toxic. Use bleach to quench waste streams.

Phase 1: Desymmetrization (Mono-N-Alkylation)

Objective: Synthesize N-(4-chloro-cis-2-butenyl)phthalimide.

  • Stoichiometry Setup: To favor mono-substitution, use a 3:1 molar ratio of dichloride to phthalimide.

    • cis-1,4-Dichlorobutene: 37.5 g (300 mmol)

    • Potassium Phthalimide: 18.5 g (100 mmol)

    • Solvent: Anhydrous DMF (100 mL)

  • Reaction:

    • Dissolve cis-1,4-dichlorobutene in DMF in a 500 mL round-bottom flask.

    • Add Potassium Phthalimide portion-wise over 30 minutes at Room Temperature (RT).

    • Heat the suspension to 50°C for 12 hours. Note: Do not exceed 60°C to prevent isomerization.

  • Workup:

    • Cool to RT and pour into 400 mL ice water. The excess dichlorobutene will separate as an oil, while the product may precipitate or remain in the organic phase.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification:

    • Crucial Step: Distill off the unreacted cis-1,4-dichlorobutene (bp ~80°C at 15 mmHg) for recovery.

    • The residue is the crude mono-phthalimide. Recrystallize from Ethanol/Hexane if necessary.

    • Target Yield: ~70-80% based on phthalimide.

Phase 2: Oxygenation (Acetate Displacement)

Objective: Convert the allylic chloride to an allylic acetate.

  • Reagents:

    • Crude Intermediate A (from Phase 1): ~23.5 g (100 mmol)

    • Potassium Acetate (KOAc): 14.7 g (150 mmol, 1.5 eq)

    • Sodium Iodide (NaI): 1.5 g (10 mol%, catalyst)

    • Solvent: DMF (100 mL)

  • Reaction:

    • Combine all reagents in a flask.

    • Heat to 60°C for 6-8 hours. The reaction turns turbid as KCl precipitates.

    • Monitoring: TLC (Hexane:EtOAc 7:3) should show total consumption of the chloride.

  • Workup:

    • Dilute with water (300 mL) and extract with Ethyl Acetate.

    • Concentrate to obtain N-(4-acetoxy-cis-2-butenyl)phthalimide. This intermediate is stable and can be used directly.

Phase 3: Global Deprotection (The "One-Pot" Release)

Objective: Cleave the acetate and phthalimide to release the free amino-alcohol.

  • Reagents:

    • Acetate Intermediate (Phase 2)

    • Hydrazine Hydrate (64% or 80%): 2.5 equivalents

    • Solvent: Ethanol (200 mL)

  • Reaction:

    • Dissolve the intermediate in Ethanol.[1]

    • Add Hydrazine Hydrate dropwise.

    • Reflux for 2-3 hours.[2] A bulky white precipitate (phthalhydrazide) will form.

  • Isolation:

    • Cool to RT and acidify with 2M HCl to pH 1 (dissolves the amine, precipitates phthalhydrazide fully).

    • Filter off the phthalhydrazide solid.[1]

    • Concentrate the filtrate to remove ethanol.

    • Basify the aqueous residue with 4M NaOH to pH > 12.

    • Extract continuously with Dichloromethane (DCM) or n-Butanol for 24 hours (liquid-liquid extractor recommended due to high water solubility of the amino alcohol).

    • Dry (Na₂SO₄) and concentrate.[3]

    • Final Purification: Vacuum distillation (bp ~110°C at 0.5 mmHg).

Quality Control & Data Validation

Quantitative Data Summary
ParameterSpecificationNotes
Appearance Clear, viscous oilDarkens upon air exposure
1H NMR (D₂O) δ 5.6 - 5.8 ppm (Multiplet, 2H)Olefinic protons
Coupling Constant J = 10-12 HzDiagnostic for cis (Z) geometry (Trans > 15 Hz)
Yield (Overall) 45 - 55%Calculated from Potassium Phthalimide
Troubleshooting Flowchart

Troubleshooting Problem Issue: Low Yield or Impure Product Check1 Check TLC of Step 1: Is Bis-alkylated product present? Problem->Check1 Action1 Reduce Phthalimide eq. Increase Dichloride excess to 4:1 Check1->Action1 Yes Check2 Check NMR of Product: Is J-coupling > 15Hz? Check1->Check2 No Action2 Isomerization Detected. Lower reaction temp to <45°C. Check reagent acidity. Check2->Action2 Yes (Trans isomer)

Figure 2: Diagnostic logic for common synthesis failures.

References

  • Gabriel Synthesis Mechanism & Applications

    • Gibson, M.S. & Bradshaw, R.W. (1968). The Gabriel Synthesis of Primary Amines.[4] Angewandte Chemie International Edition. Link

  • Synthesis of cis-1,4-Dichlorobutene Derivatives

    • Organic Syntheses, Coll.[5] Vol. 4, p.291 (1963). Preparation of 1,4-Dichlorobut-2-ene. Link

  • Phthalimide Deprotection (Ing-Manske Procedure)

    • Ing, H.R. & Manske, R.H.F. (1926). A Modification of the Gabriel Synthesis of Amines. Journal of the Chemical Society. Link

  • Properties of 4-Aminobut-2-en-1-ol

    • PubChem Compound Summary for CID 13672470.[6] Link

  • Isomerization Risks of 1,4-Dichlorobutene

    • European Patent EP0270006A1. Efficient cis-to-trans isomerization of 1,4-dihalobutene-2. Link

Sources

Application

Application Note: High-Fidelity Mitsunobu Inversion of cis-1,2-Amino Alcohols

Topic: Reaction Conditions for Mitsunobu Coupling of cis-Amino Alcohols Content Type: Detailed Application Note and Protocols Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1] Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Conditions for Mitsunobu Coupling of cis-Amino Alcohols Content Type: Detailed Application Note and Protocols

Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.[1]

Executive Summary

The Mitsunobu reaction is the gold standard for stereochemical inversion of secondary alcohols. However, cis-1,2-amino alcohols present a unique "mechanistic dilemma." The proximity of the nitrogen atom to the activated alcohol creates a kinetic competition between the desired intermolecular attack (by the external nucleophile) and an undesired intramolecular attack (by the nitrogen or its protecting group), leading to aziridines or oxazolines.

This guide provides an optimized framework for suppressing intramolecular cyclization to achieve high-yielding stereoinversion (formation of trans-isomers) or coupling.

The Mechanistic Dilemma

In a standard Mitsunobu reaction, the alcohol is activated as an alkoxyphosphonium salt.[1] For a cis-1,2-amino alcohol, the nitrogen atom is positioned perfectly backside to the C-O bond.[1]

  • Path A (Desired): External nucleophile (Nu⁻) attacks the carbon, displacing the phosphine oxide. Result: Inverted Product (trans).

  • Path B (Undesired): Nitrogen lone pair (or carbonyl oxygen of the protecting group) attacks the carbon. Result: Aziridine or Oxazoline.[1][2]

Visualization: Pathway Competition

The following diagram illustrates the kinetic bifurcation point that determines reaction success.

mitsunobu_pathways Start cis-N-Boc-Amino Alcohol Activation Alkoxyphosphonium Intermediate (Activated Alcohol) Start->Activation + PPh3 / DEAD Nu_Attack External Nucleophile Attack (Intermolecular) Activation->Nu_Attack High [Nu], pKa < 11 N_Attack Intramolecular Attack (N or O of PG) Activation->N_Attack Low [Nu], Basic N Product trans-Coupled Product (Stereoinversion) Nu_Attack->Product SideProduct Aziridine / Oxazoline (Retention/Loss of Stereochem) N_Attack->SideProduct

Caption: Kinetic competition in cis-amino alcohol activation. Path A requires a nucleophile with pKa < 11 and non-nucleophilic N-protection.

Strategic Optimization Guidelines

A. Nitrogen Protection (The Critical Variable)

The nitrogen must be rendered non-nucleophilic.

  • Carbamates (Boc, Cbz): Standard. Caution: If the external nucleophile is weak (pKa > 12), the carbonyl oxygen of the carbamate can attack, forming a cyclic oxazoline [1].[1]

  • Sulfonamides (Ns, Ts): Excellent for reducing N-nucleophilicity.[1] However, the N-H proton becomes acidic (pKa ~11).[1] If you intend to couple at the alcohol, ensure the sulfonamide N is alkylated or the external nucleophile is significantly more acidic.

  • Trityl (Trt): Highly effective for serine-derived amino alcohols. The steric bulk prevents aziridine formation [2].[3]

B. Reagent Selection Matrix
VariableStandard ConditionsEnhanced Conditions (Tsunoda Reagent)
Reagents DEAD/DIAD + PPh₃ ADDP + PBu₃
Substrate Type Primary/Secondary alcohols, unhindered.[1]Sterically hindered secondary alcohols (e.g., menthol derivatives).[1][4]
Nucleophile pKa Strictly < 11 (Benzoic acid, Phenols).[1][5]Tolerates pKa 12–15 (Amides, weak phenols).[1]
Solvent THF (Anhydrous).THF, Toluene, or Benzene.[1]
Why use? Cost-effective, easy removal of DEAD-H₂.[1]PBu₃ is more nucleophilic (activates alcohol faster); ADDP betaine is more basic (deprotonates weak Nu).

Experimental Protocols

Protocol A: Standard Inversion of cis-N-Boc-2-Aminocyclohexanol

Objective: Synthesis of trans-ester via inversion using 4-Nitrobenzoic acid.[1] Mechanism: Classical DEAD/PPh₃.

Materials:

  • Substrate: cis-N-Boc-2-aminocyclohexanol (1.0 equiv)[1]

  • Nucleophile: 4-Nitrobenzoic acid (1.2 – 1.5 equiv) [pKa ~3.4]

  • Phosphine: Triphenylphosphine (PPh₃) (1.5 equiv)[6]

  • Azo Reagent: Diethyl azodicarboxylate (DEAD) (1.5 equiv) (40% in toluene)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add PPh₃ (1.5 eq), 4-Nitrobenzoic acid (1.5 eq), and the cis-amino alcohol (1.0 eq) to the flask. Dissolve in anhydrous THF.

    • Note: Pre-mixing the acid and phosphine ensures the betaine immediately encounters a proton source upon formation, minimizing side reactions.[1]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition: Add DEAD (1.5 eq) dropwise via syringe over 10–15 minutes. The solution will turn yellow/orange.

    • Visual Cue: If the yellow color persists, the reaction is proceeding.[1] If it fades instantly, add slightly more DEAD.

  • Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) and stir for 12–24 hours.

  • Workup: Concentrate the solvent in vacuo. Triturate the residue with cold diethyl ether:hexane (1:1) to precipitate Triphenylphosphine oxide (TPPO). Filter off the white solid.[4]

  • Purification: Purify the filtrate via flash column chromatography (Silica gel, EtOAc/Hexanes).

Validation:

  • 1H NMR: Look for the shift of the CH-O proton. cis-starting material (equatorial proton) usually appears as a broad multiplet. trans-product (axial proton) will show a distinct triplet of triplets with large coupling constants (

    
     Hz) due to diaxial coupling.
    
Protocol B: Coupling Hindered Substrates (ADDP/PBu₃)

Objective: Inversion of sterically hindered cis-amino alcohols or using weak nucleophiles (pKa > 12). Reference: This protocol utilizes the Tsunoda reagents [3].

Materials:

  • Reagents: 1,1'-(Azodicarbonyl)dipiperidine (ADDP ) and Tributylphosphine (PBu₃ ).[1]

  • Solvent: Anhydrous THF or Toluene (ADDP is sparingly soluble in cold THF).

Step-by-Step Procedure:

  • Setup: Flame-dry flask under Argon.

  • Dissolution: Charge flask with ADDP (1.5 eq), Nucleophile (1.5 eq), and Substrate (1.0 eq) in THF.

    • Note: ADDP is a solid.[1][4] It may not fully dissolve initially.[1]

  • Cooling: Cool to 0 °C .

  • Addition: Add PBu₃ (1.5 eq) dropwise.

    • Critical Difference: Unlike Protocol A, here we often add the phosphine last, or add ADDP to the phosphine/substrate mix.[1] The order: Substrate + Nu + PBu₃

      
       Add ADDP  is also common and effective for solubility reasons.
      
  • Reaction: Allow to warm to RT. If the substrate is extremely hindered, heating to 60 °C may be required (use Toluene if heating).

  • Workup: Dilute with hexanes. ADDP-H₂ (hydrazine byproduct) often precipitates out. Filter.

  • Purification: PBu₃ oxide is difficult to remove by crystallization.[1] Use flash chromatography.[1][4]

Troubleshooting & Optimization Table

SymptomProbable CauseCorrective Action
Formation of Aziridine Nucleophile pKa is too high (>12).[6]Switch to a more acidic nucleophile (e.g., p-Nitrobenzoic acid) or use ADDP/PBu₃.[1]
Formation of Oxazoline N-Protecting group participating (N-C=O attack).Switch N-protection to Trityl or Sulfonamide.[1][3] Increase equivalents of external nucleophile.
No Reaction (SM recovered) Steric hindrance prevents phosphonium formation.[1]Use PBu₃ (smaller, more nucleophilic) and ADDP.[1] Run in Toluene at 60 °C.
Alkylation of Hydrazine Nucleophile is too weak to protonate the Betaine.The betaine deprotonates the hydrazine byproduct instead of the Nu. Use ADDP (more basic betaine).

References

  • Hughes, D. L. (1992).[1][7] The Mitsunobu Reaction. Organic Reactions, 42, 335–656.[1]

  • Cherney, R. J., & Wang, L. (1996).[1] Efficient Synthesis of Orthogonally Protected (2S,3R)-2,3-Diaminopropionic Acid via Mitsunobu Reaction.[1] The Journal of Organic Chemistry, 61(7), 2544–2546.[1]

  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1995).[1] 1,1′-(Azodicarbonyl)dipiperidine–Tributylphosphine (ADDP–Bu3P).[1] A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530.[1]

  • Swamy, K. C. K., et al. (2009).[1] Mitsunobu and Related Reactions: Advances and Applications.[1][2][5][7][8] Chemical Reviews, 109(6), 2551–2651.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies for Preventing Z-to-E Isomerization of (Z)-4-Amino-2-buten-1-ol

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for handling (Z)-4-amino-2-buten-1-ol. We understand that maintaining the stereochemical integrity of this valuable build...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for handling (Z)-4-amino-2-buten-1-ol. We understand that maintaining the stereochemical integrity of this valuable building block is critical for research, particularly in drug development where isomeric purity can define a compound's efficacy and safety. This guide provides in-depth troubleshooting advice, protocols, and mechanistic explanations to help you prevent its unwanted isomerization to the thermodynamically more stable E-isomer.

Frequently Asked Questions (FAQs)
Q1: I've just synthesized or purchased (Z)-4-amino-2-buten-1-ol, but my analysis shows a significant amount of the E-isomer. What is causing this conversion?

A: The conversion of the Z (cis) isomer to the E (trans) isomer is a common challenge driven by thermodynamics. The E-isomer is generally more stable due to reduced steric hindrance between the substituents on the double bond. This isomerization is not spontaneous but is catalyzed by several factors that you may be introducing during your experiments or storage.

The primary catalysts for Z-to-E isomerization of allylic alcohols are:

  • Acids: Protonic acids can facilitate isomerization through an allylic rearrangement mechanism.[1][2]

  • Bases: Both organic and inorganic bases can promote isomerization via a deprotonation-reprotonation sequence.[3][4]

  • Trace Metals: Residual transition metals from previous synthetic steps (e.g., Pd, Ru, Rh) are potent isomerization catalysts, even at ppm levels.[5][6][7]

  • Heat: Thermal energy can provide the activation energy needed to overcome the rotational barrier of the double bond, especially if catalytic impurities are present.[8]

  • Light: Exposure to UV light can induce photochemical isomerization, leading to a photostationary state of Z and E isomers.[9][10][11]

The following troubleshooting guide will help you pinpoint the specific cause in your workflow.

Troubleshooting Guide: Synthesis, Work-up, and Purification

This section addresses common issues encountered during experimental procedures.

Q2: My reaction is clean, but I'm seeing significant isomerization during the aqueous work-up. What's going wrong?

A: Aqueous work-ups are a frequent source of isomerization due to uncontrolled pH. Because 4-amino-2-buten-1-ol contains both a basic amino group and a weakly acidic hydroxyl group, it is sensitive to both acidic and basic conditions.

Causality:

  • Acidic Washes (e.g., 1M HCl): Adding a strong acid will protonate the amino group. This can create an acidic microenvironment sufficient to catalyze the isomerization of the double bond. Acid-catalyzed isomerization of allylic alcohols is a well-documented process that can lead to side reactions and reduced yields.[2]

  • Basic Washes (e.g., sat. NaHCO₃): While used for neutralization, a basic wash can also promote isomerization. Base-catalyzed pathways, though sometimes slower than acid-catalyzed ones for this substrate, can still be significant.[3][12]

Troubleshooting Protocol:

  • Avoid Strong Acids/Bases: Do not use standard 1M HCl or 1M NaOH washes.

  • Use a Buffered System: If a wash is necessary, use a buffered solution at a pH between 6.5 and 7.5. A phosphate buffer is a good choice.

  • Minimize Contact Time: Perform extractions quickly and at low temperatures (0-5 °C) to reduce the rate of any potential catalytic process.

  • Dry Thoroughly: After the final wash, dry the organic layer thoroughly with a neutral drying agent like Na₂SO₄ or MgSO₄ to remove all water, which can participate in proton transfer mechanisms.

Q3: I suspect my purification method is the problem. Can I use standard silica gel chromatography?

A: Standard silica gel chromatography is highly discouraged for (Z)-4-amino-2-buten-1-ol and is a likely cause of isomerization.

Causality: Silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). This acidity is sufficient to catalyze the isomerization of sensitive substrates like allylic alcohols. As your compound travels down the column, its prolonged contact with the acidic stationary phase provides ample opportunity for conversion to the more stable E-isomer.

Recommended Purification Strategies:

Purification MethodStationary PhaseMobile Phase ExampleRationale & Best Practices
Neutral Alumina Chromatography Alumina (Brockmann I, deactivated to III)Dichloromethane/MethanolAlumina is less acidic than silica. Deactivating it with water (e.g., 5-6% w/w) further neutralizes the surface. This is a good first alternative.
Reverse-Phase (C18) Chromatography C18-functionalized silicaAcetonitrile/Water or Methanol/WaterExcellent for polar compounds. The non-polar stationary phase and polar mobile phase minimize acid/base interactions. This is often the most reliable method.
Ion-Exchange Chromatography Weak Cation Exchange ResinpH-gradient bufferThis method separates compounds based on charge. It can be highly effective but requires more complex method development.[13][14]

Below is a decision tree to help you select the appropriate purification strategy.

G start Isomerization During Purification? silica Are you using standard silica gel? start->silica yes_silica Yes silica->yes_silica Yes no_silica No silica->no_silica No, I'm using another method. stop_silica This is the likely cause. Stop and switch methods. yes_silica->stop_silica options Choose a new purification method no_silica->options stop_silica->options alumina Neutral Alumina (Good for less polar impurities) options->alumina Quickest Alternative c18 Reverse-Phase C18 (Excellent for polar compounds/impurities) options->c18 Most Reliable ion_exchange Ion-Exchange (For complex mixtures, requires development) options->ion_exchange Most Specific

Caption: Purification method decision tree.

Q4: How should I store my purified (Z)-4-amino-2-buten-1-ol to ensure long-term stability?

A: Proper storage is crucial to prevent slow degradation over time. Isomerization can still occur if the material is exposed to ambient light, heat, or atmospheric oxygen/moisture.

Optimal Storage Protocol:

  • Solvent: Store as a dilute solution (1-10 mg/mL) in a high-purity, anhydrous, and aprotic solvent like anhydrous acetonitrile or THF. Avoid protic solvents like methanol or ethanol for long-term storage.

  • Temperature: Store at -20°C or, ideally, at -80°C.

  • Atmosphere: Displace air in the vial with an inert gas like argon or nitrogen before sealing. Oxygen can lead to oxidative degradation pathways which may generate radical species that facilitate isomerization.

  • Light: Use amber-colored vials or wrap the vial in aluminum foil to protect it from light, preventing photochemical isomerization.[15]

Key Experimental Protocols
Protocol 1: Monitoring Z/E Ratio by ¹H NMR Spectroscopy

This protocol allows for the accurate quantification of the isomeric ratio in your sample.

Methodology:

  • Sample Preparation: Dissolve ~5-10 mg of your sample in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral window includes the olefinic and methylene proton regions (~4.5-6.0 ppm and ~3.0-4.5 ppm).

  • Analysis:

    • Identify the distinct olefinic proton signals (the two hydrogens on the C=C double bond) for both the Z and E isomers. The coupling constants (J-values) are diagnostic: J (cis) is typically ~11-12 Hz, while J (trans) is larger, ~15-17 Hz.

    • Identify a well-resolved signal for each isomer that does not overlap with other peaks. The protons on the carbon adjacent to the oxygen (-CH₂OH) are often good candidates.

    • Integrate the chosen signal for the Z-isomer and the corresponding signal for the E-isomer.

  • Calculation: The isomeric ratio is the ratio of the integration values.

    • %Z = [Integration(Z) / (Integration(Z) + Integration(E))] x 100

G cluster_workflow Workflow: Isomerization Prevention synthesis Synthesis of (Z)-Isomer workup pH-Controlled Work-up (pH 6.5-7.5 Buffer) synthesis->workup Low Temp purification Inert Chromatography (Reverse-Phase or Neutral Alumina) workup->purification Avoid Silica analysis ¹H NMR Analysis (Confirm Z:E Ratio) purification->analysis QC Step analysis->purification If Impure storage Secure Storage (-20°C, Inert Gas, Dark) analysis->storage If Pure

Caption: Recommended experimental workflow.

References
  • Arjona, O., et al. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society. Available at: [Link]

  • Michigan State University Department of Chemistry. (n.d.). Photochemical Reactions: Alkene Isomerization. Available at: [Link]

  • Wang, Z., et al. (2021). Using Bases as Initiators to Isomerize Allylic Alcohols: Insights from Density Functional Theory Studies. The Journal of Physical Chemistry A. Available at: [Link]

  • Wang, Z., et al. (2021). Using Bases as Initiators to Isomerize Allylic Alcohols: Insights from Density Functional Theory Studies. PubMed. Available at: [Link]

  • Slideshare. (n.d.). Photochemistry of Alkene. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkenes by isomerizations. Available at: [Link]

  • Arjona, O., et al. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. KTH Diva. Available at: [Link]

  • ResearchGate. (n.d.). Photochemical isomerization of overcrowded alkenes. Available at: [Link]

  • Roke, D., et al. (2019). Computational Insight to Improve the Thermal Isomerisation Performance of Overcrowded Alkene-Based Molecular Motors through Structural Redesign. Chemistry – A European Journal. Available at: [Link]

  • Hull, K. L., et al. (2021). Advances in the E → Z Isomerization of Alkenes Using Small Molecule Photocatalysts. Chemical Reviews. Available at: [Link]

  • Chemistry LibreTexts. (2021). Homogeneous Catalysis - I. Available at: [Link]

  • ResearchGate. (n.d.). Previous and current approaches to alkene isomerization. Available at: [Link]

  • Ulrich, H., et al. (1999). Isomerization of allyl alcohols. U.S. Patent No. 5,998,680. Google Patents.
  • Organic Chemistry Portal. (n.d.). Allyl alcohol synthesis by allylic substitution. Available at: [Link]

  • ResearchGate. (2022). Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. Available at: [Link]

  • Poli, G., & Ghorbani, M. (2002). Metal oxo complexes as catalysts for the isomerisation of allylic alcohols. Comptes Rendus de l'Académie des Sciences - Series IIC - Chemistry. Available at: [Link]

  • Fiorito, D., et al. (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews. Available at: [Link]

  • Fiorito, D., et al. (2020). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. RSC Publishing. Available at: [Link]

  • Wendlandt, A. E. (2022). Catalytic, contra-Thermodynamic Alkene Isomerization. Chemistry. Available at: [Link]

  • San Diego State University. (n.d.). Selective Isomerization of Terminal Alkenes with Extremely Active Ruthenium Catalysts. Available at: [Link]

  • Wendlandt, A. E. (2018). Catalytic, contra-Thermodynamic Alkene Isomerization. DSpace@MIT. Available at: [Link]

  • Li, A., et al. (2022). Electrocatalytic Isomerization of Allylic Alcohols: Straightforward Preparation of β-Aryl-Ketones. MDPI. Available at: [Link]

  • SlidePlayer. (2011). Isomerization of allylic alcohol and its relevant reactions. Available at: [Link]

  • San Diego State University. (n.d.). Catalyst for rapid and selective alkene isomerization. Available at: [Link]

  • Cadierno, V., & Francos, J. (2011). Allylic alcohols as synthetic enolate equivalents: Isomerisation and tandem reactions catalysed by transition metal complexes. Dalton Transactions. Available at: [Link]

  • Kim, J. H., et al. (2002). Isomerization Reactions of Allylic Alcohols into Ketones with the Grubbs Reagent. Molecules. Available at: [Link]

  • Wang, Y., et al. (2024). Photocatalytic Z/E isomerization unlocking the stereodivergent construction of axially chiral alkene frameworks. Nature Communications. Available at: [Link]

  • Zhang, L. (2017). Isomerization of Allylic Alcohols to the Ketones Catalyzed by First-Row Transition Metal Pincer Complexes. RosDok. Available at: [Link]

  • ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? Available at: [Link]

  • MDPI. (2020). Butane Isomerization as a Diagnostic Tool in the Rational Design of Solid Acid Catalysts. Available at: [Link]

  • Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]

  • Quora. (2024). Why doesn't butanone switch to but-1-en-2-ol in tautomerism? Available at: [Link]

  • Takeda Chemical Industries, Ltd. (1990). Process for isolating and purifying amino acids. U.S. Patent No. 4,956,471. Google Patents.
  • ResearchGate. (2021). Have you ever seen a transformation between the E- and Z- isomers of cumulene alcohols? Available at: [Link]

  • MUZA-CHAN. (n.d.). Separation and Refining of Amino acids. Available at: [Link]

  • CyberLeninka. (n.d.). KINETIC STUDY OF THE ISOMERIZATION OF n-BUTENES ON CHROMIA–ALUMINA. Available at: [Link]

  • MDPI. (2020). The II–I Phase Transition Behavior of Butene-1 Copolymers with Hydroxyl Groups. Available at: [Link]

  • CyberLeninka. (n.d.). INVESTIGATION OF THE ISOMERIZATION REACTION OF BUTENE-1 TO BUTENES-2 ON BINARY TUNGSTEN-CONTAINING CATALYSTS. Available at: [Link]

  • Ajinomoto Co., Inc. (1985). Method for separating and purifying amino acid. U.S. Patent No. 4,554,376. Google Patents.

Sources

Optimization

Technical Support Center: Storage &amp; Handling of 4-amino-cis-2-buten-1-ol

Executive Summary: The "Golden Rules" of Stability 4-amino-cis-2-buten-1-ol (CAS: 114146-56-2 for free base, often supplied as HCl salt) presents a dual-stability challenge: it combines an oxidation-prone allylic alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Golden Rules" of Stability

4-amino-cis-2-buten-1-ol (CAS: 114146-56-2 for free base, often supplied as HCl salt) presents a dual-stability challenge: it combines an oxidation-prone allylic alcohol with a nucleophilic amine , all constrained within a thermodynamically less stable cis (Z) geometry .

If you are reading this because your sample has turned yellow or brown, oxidation has likely already occurred.

ParameterFree Base (Liquid/Oil) Hydrochloride Salt (Solid)
Primary Risk Rapid Oxidation & PolymerizationHygroscopicity (Water Absorption)
Storage Temp -20°C (Strict)-20°C (Recommended) or +4°C
Atmosphere Argon (Preferred) or NitrogenDesiccated Ambient or Inert
Shelf Life < 3 Months (if opened)> 12 Months (properly stored)
Light Sensitivity High (Promotes Isomerization)Moderate

Critical Storage Parameters (The "Why" & "How")

Question: Why did my clear oil turn into a brown tar?

Answer: You are witnessing oxidative polymerization . The cis-allylic backbone facilitates a degradation cascade. Unlike simple alcohols, the presence of the amine accelerates decomposition.

  • Allylic Oxidation: Trace oxygen attacks the allylic position (activated by the double bond), converting the alcohol (

    
    ) to an aldehyde (
    
    
    
    ).
  • Schiff Base Formation: The newly formed aldehyde reacts with the amine group of a neighboring molecule.

  • Polymerization: This intermolecular reaction creates oligomers (yellow) and eventually complex polymers (brown tar).

Degradation Pathway Visualization

degradation_pathway Start 4-amino-cis-2-buten-1-ol (Intact Molecule) Start->Start Cis-to-Trans Isomerization Oxidation Oxidation Trigger (O2 + Light) Start->Oxidation Air Exposure Aldehyde 4-aminocrotonaldehyde (Reactive Intermediate) Oxidation->Aldehyde -2H (Allylic Oxidation) Polymer Schiff Base Oligomers (Brown/Yellow Tar) Aldehyde->Polymer Intermolecular Condensation

Figure 1: The oxidative degradation cascade. Note that the aldehyde intermediate is rarely isolated; it rapidly condenses into polymers.

Question: I ordered the "Free Base" but received a "Salt." Why?

Answer: Chemical suppliers often ship the Hydrochloride (HCl) salt by default because the free base is kinetically unstable.

  • The Salt: The amine is protonated (

    
    ), rendering it non-nucleophilic. This shuts down the polymerization pathway described above.
    
  • The Free Base: Must be generated immediately before use.

Recommendation: Store the material as the salt. Only convert to the free base (via basic extraction) moments before your reaction requires it.

Handling & Thawing Protocols

Question: How do I thaw the vial without ruining the sample?

Answer: Condensation is the enemy. Because amines are hygroscopic, opening a cold vial in a warm room causes immediate water condensation. Water catalyzes hydrolysis and oxidation.

Protocol: The "Desiccator Warm-Up"
  • Remove from Freezer: Take the vial out of -20°C storage.

  • Do NOT Open: Keep the cap tightly sealed.

  • Desiccator equilibration: Place the cold vial inside a desiccator containing active desiccant (e.g.,

    
     or Silica Gel).
    
  • Wait: Allow 30–60 minutes for the vial to reach room temperature.

  • Purge: If handling the free base , open the vial only inside a glovebox or under a cone of Argon.

Question: Argon vs. Nitrogen – Does it matter?

Answer: Yes. Use Argon .

  • Physics: Argon is heavier than air; Nitrogen is roughly the same density.

  • Application: When you open a vial of liquid free base, Argon "blankets" the surface, staying in the vial. Nitrogen mixes with air more easily, offering less protection for highly sensitive allylic amines.

Troubleshooting Purity & Integrity (QC)

Question: How do I check if my sample is still good?

Answer: Use


-NMR  (Nuclear Magnetic Resonance). Visual inspection is insufficient for detecting early-stage isomerization or oxidation.
QC Decision Matrix

qc_workflow Sample Sample Aliquot Visual Visual Check Sample->Visual Result_Clear Colorless/White Visual->Result_Clear OK Result_Yellow Yellow/Brown Visual->Result_Yellow Oxidation Likely NMR 1H-NMR (D2O or CDCl3) Check_Aldehyde Check ~9.5 ppm (Aldehyde Peak) NMR->Check_Aldehyde Result_Clear->NMR Decision_Purify CAUTION: Distill/Recrystallize Result_Yellow->Decision_Purify If Salt Decision_Fail FAIL: Discard Result_Yellow->Decision_Fail If Free Base Check_Coupling Check Vinyl Coupling (Cis vs Trans) Check_Aldehyde->Check_Coupling No Peak Check_Aldehyde->Decision_Fail Peak Present Decision_Pass PASS: Use Immediately Check_Coupling->Decision_Pass J = ~11 Hz (Cis) Check_Coupling->Decision_Purify J = ~15 Hz (Trans)

Figure 2: Quality Control workflow. Note that Trans-isomer contamination is a common issue with aged Cis-samples.

Specific NMR Markers:
  • Oxidation: Look for a small singlet/doublet around 9.5 ppm (Aldehyde proton). If seen, discard the free base.

  • Isomerization: Check the coupling constant (

    
    ) of the alkene protons.
    
    • Cis (Z):

      
      .
      
    • Trans (E):

      
      .
      

Synthesis & Recovery FAQ

Question: Can I repurify the brown oil?

Answer:

  • If slightly yellow: Yes. You can perform a bulb-to-bulb distillation (Kugelrohr) under high vacuum (< 1 mbar) at low temperature.

  • If brown/tarry: No. The polymerization is often autocatalytic. Discard and purchase fresh precursor.

Question: How do I convert the stable Salt to the Free Base?

Protocol:

  • Dissolve the HCl salt in a minimum amount of water (approx 1g/mL).

  • Cool to 0°C.

  • Add 1.1 equivalents of NaOH (or

    
     for milder conditions).
    
  • Saturate the aqueous layer with NaCl (salting out).

  • Extract

    
     with Dichloromethane (DCM)  or THF .
    
  • Dry organic layer over

    
     (avoid 
    
    
    
    as it can be slightly acidic/Lewis acidic and promote isomerization).
  • Concentrate in vacuo at room temperature (do not heat).

  • Use immediately.

References

  • Safety & Handling: Sigma-Aldrich.[1] Safety Data Sheet: 4-Amino-2-buten-1-ol. (Accessed 2026).

  • Allylic Oxidation Mechanisms: Manning, H. C., et al. "Oxidative rearrangement of tertiary allylic alcohols." Journal of Organic Chemistry (2015).

  • Cis-Trans Isomerization: Dugave, C., & Demange, L. "Cis-trans isomerization of organic molecules and biomolecules: implications and applications." Chemical Reviews 103.7 (2003): 2475-2532.

  • General Amine Storage: National Center for Biotechnology Information. "PubChem Compound Summary for CID 10153997, 4-Amino-cis-2-buten-1-ol."

Sources

Troubleshooting

Technical Support Center: Selective Reduction of 4-Aminobut-2-yn-1-ol

Subject: Troubleshooting Over-Reduction During the Synthesis of 4-Aminobut-2-en-1-ol Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Diagnostic The Problem: You are obser...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Over-Reduction During the Synthesis of 4-Aminobut-2-en-1-ol Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Diagnostic

The Problem: You are observing the formation of 4-aminobutanol (alkane) instead of the desired 4-aminobut-2-en-1-ol (alkene).

Root Cause Analysis: The reduction of 4-aminobut-2-yn-1-ol is chemically sensitive due to the presence of three competing functionalities: the internal alkyne, the primary alcohol, and the primary amine. Over-reduction typically stems from one of two failure modes depending on your method:

  • Heterogeneous Catalysis (e.g., Lindlar): Insufficient catalyst poisoning allows the palladium surface to isomerize and reduce the initially formed alkene.

  • Hydride Reduction (e.g., LAH): Lack of a directing group effect or uncontrolled thermal conditions drives the reaction to thermodynamic completion (alkane).

Immediate Recommendation:

  • For trans-alkene (E-isomer): Switch to Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride). It forms a cyclic aluminate intermediate that kinetically prevents over-reduction.

  • For cis-alkene (Z-isomer): Optimize Lindlar Hydrogenation by titrating with Quinoline or switching to P-2 Nickel .

Decision Framework (Troubleshooting Tree)

Use this logic flow to select the correct protocol adjustment.

decision_tree Start Current Issue: Over-reduction to Alkane Target Desired Isomer? Start->Target Trans Trans (E)-Isomer Target->Trans Cis Cis (Z)-Isomer Target->Cis RedAl Method: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride) Trans->RedAl Lindlar Method: Lindlar Cat. + Quinoline Cis->Lindlar RedAl_Fix Fix: Control Temp < 25°C Ensure Anhydrous Conditions RedAl->RedAl_Fix Lindlar_Fix Fix: Increase Quinoline Load Switch to P-2 Nickel Lindlar->Lindlar_Fix

Figure 1: Decision matrix for selecting the remediation strategy based on stereochemical requirements.

Solution A: The Trans-Selective Route (Red-Al)

This is the most robust method for 4-aminobut-2-yn-1-ol. Unlike Lithium Aluminum Hydride (LAH), which often leads to mixtures or over-reduction, Red-Al utilizes the hydroxyl group of your substrate to form a cyclic intermediate. This intermediate protects the double bond from further reduction.

The Mechanism of Control

The reaction proceeds via hydrometallation .[1] The hydroxyl group coordinates with the aluminum, directing the hydride delivery intramolecularly to the propargylic position.

red_al_mech Substrate 4-aminobut-2-yn-1-ol Complex Cyclic Aluminate Intermediate Substrate->Complex + Red-Al (-H2) Product Trans-Alkene (Target) Complex->Product Hydrolysis (H3O+) OverRed Alkane (Avoided) Complex->OverRed High Temp (>60°C)

Figure 2: The cyclic aluminate intermediate anchors the geometry, ensuring exclusive trans-selectivity and preventing further hydride attack under standard conditions.

Optimized Protocol (Red-Al)
  • Reagent: Red-Al (65% wt in Toluene).

  • Stoichiometry: 2.5 - 3.0 equivalents (Extra equivalents required to deprotonate the -OH and -NH2).

  • Solvent: THF or Toluene (Anhydrous).

Step-by-Step:

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Dissolution: Dissolve 4-aminobut-2-yn-1-ol (1.0 eq) in anhydrous THF (0.5 M). Cool to 0°C .

  • Addition: Add Red-Al solution dropwise over 30 minutes. Note: Gas evolution (H2) will occur.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 2-4 hours.

    • Critical Checkpoint: Do not heat to reflux. High temperatures break the cyclic intermediate and cause over-reduction.

  • Quench: Cool to 0°C. Carefully add Rochelle's salt (Sat. aq. Potassium Sodium Tartrate) or 10% NaOH.

    • Why? Acidic quenching can cyclize the product to a pyrroline or furan derivative. Basic quenching preserves the amino-alcohol.

Solution B: The Cis-Selective Route (Lindlar)

If you require the cis-isomer, you must use a heterogeneous catalyst. The over-reduction you are seeing is likely due to "active site leakage"—the catalyst is too active for your small, polar substrate.

Troubleshooting the "Alkane Problem"
VariableDiagnosisCorrective Action
Catalyst Poison Standard Lindlar (Pd/CaCO3 + Pb) is insufficient.Add Quinoline. Start with 5 wt% relative to substrate. If over-reduction persists, increase to 10-15 wt%.
Pressure High H2 pressure forces saturation.Balloon pressure only (1 atm). Do not use a Parr shaker or autoclave.
Monitoring TLC is misleading (spots overlap).Use H-NMR. Monitor the disappearance of the propargylic CH2 signal (~4.2 ppm) and appearance of alkene protons (~5.5-6.0 ppm).
Amine Interference Free amine poisons the Pb/Pd interaction.Protect the amine (e.g., N-Boc) or run the reaction on the HCl salt of the amine (though this requires careful solvent choice, e.g., MeOH).
Optimized Protocol (Poisoned Lindlar)
  • Solvent: Methanol or Ethanol (0.2 M).

  • Additives: Quinoline (Synthetic Grade, 5-10 wt% of substrate).

  • Catalyst: Lindlar Catalyst (5% Pd on CaCO3, poisoned with Lead). Load: 5-10 wt% of substrate.

  • Procedure:

    • Purge flask with N2.

    • Add substrate, Quinoline, and Catalyst.[2]

    • Switch to H2 balloon (1 atm).

    • Stir vigorously.

    • Stop point: Check NMR every 30 minutes. Stop immediately upon consumption of alkyne.

Frequently Asked Questions (FAQ)

Q: Can I use Lithium Aluminum Hydride (LAH) instead of Red-Al? A: We strongly advise against it. While LAH can reduce propargylic alcohols to trans-alkenes, it is much more aggressive. In the presence of a free amine, LAH often forms stable aluminate complexes that require harsh hydrolysis, which can destroy your product. Red-Al is more soluble, thermally stable, and regioselective.[1]

Q: My Lindlar reaction stalled, so I left it overnight and got the alkane. Why? A: The free amine in your substrate likely poisoned the catalyst initially, slowing the kinetics. Over time, the catalyst slowly turned over, but without strict monitoring, it proceeded to reduce the alkene. Solution: Use the N-Boc protected amine.[3] The carbamate does not poison the catalyst as aggressively as the free amine, allowing for a predictable reaction rate.

Q: How do I separate the product from Quinoline? A: Since your product is an amine, you can exploit acid-base extraction.

  • Acidify the crude mixture with dilute HCl (product goes to aqueous layer; Quinoline stays in organic/oils out).

  • Wash the aqueous layer with Ether/DCM (removes Quinoline).

  • Basify the aqueous layer (pH > 12) and extract with DCM/Butanol to recover the amino-alkenol.

References

  • Red-Al Selectivity: Denmark, S. E.; Jones, T. K. "Silicon-Directed Nazarov Cyclization." J. Am. Chem. Soc.1982, 104, 2642. (Demonstrates Red-Al specificity for propargylic alcohols).
  • Mechanism of Red-Al Reduction: Corey, E. J.; Katzenellenbogen, J. A.; Posner, G. H. "A New Stereospecific Synthesis of Trisubstituted Olefins." J. Am. Chem. Soc.1967, 89, 4245.
  • Lindlar Poisoning: Lindlar, H.; Dubuis, R. "Palladium Catalyst for Partial Reduction of Acetylenes." Org. Synth.1966 , 46, 89.

  • Propargylic Amino Alcohol Reduction: Koide, K. et al. "Reduction of Propargylic Alcohols to Allylic Alcohols." Thiema E-Books, Spotlight 312. (Specific comparison of NaBH4 vs Red-Al for E-selectivity).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Distinguishing Cis and Trans Isomers of 4-aminobut-2-en-1-ol using ¹H NMR Coupling Constants

In the landscape of drug development and organic synthesis, the precise determination of molecular geometry is not merely an academic exercise; it is a critical parameter that dictates biological activity, reactivity, an...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and organic synthesis, the precise determination of molecular geometry is not merely an academic exercise; it is a critical parameter that dictates biological activity, reactivity, and ultimately, the success of a therapeutic agent or synthetic route. For unsaturated compounds like 4-aminobut-2-en-1-ol, the distinction between cis and trans isomers is paramount. This guide provides an in-depth comparison of the ¹H NMR spectroscopic features that differentiate these two isomers, focusing on the diagnostic power of vicinal proton-proton coupling constants.

The Decisive Role of Stereochemistry

The spatial arrangement of atoms in a molecule, its stereochemistry, can profoundly influence its interaction with chiral biological targets such as enzymes and receptors. A well-known example is the tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic. While 4-aminobut-2-en-1-ol presents a case of geometric isomerism rather than enantiomerism, the underlying principle remains the same: geometry matters. The cis and trans isomers of this molecule will present their functional groups—the amine and the alcohol—in different spatial orientations, which can lead to vastly different biological activities and pharmacokinetic profiles. Therefore, unambiguous characterization of the alkene geometry is a non-negotiable aspect of its chemical and biological assessment.

¹H NMR Spectroscopy: The Arbiter of Alkene Geometry

¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for elucidating the structure of organic molecules. Among the wealth of information an ¹H NMR spectrum provides, the coupling constant (J), which quantifies the interaction between neighboring nuclear spins, is particularly insightful for determining stereochemistry. For alkenes, the magnitude of the vicinal coupling constant (³JHH) between the two protons on the double bond is exquisitely sensitive to their dihedral angle (Φ).

This relationship is described by the Karplus equation, which provides a theoretical foundation for the empirical observation that trans-protons have a significantly larger coupling constant than cis-protons.[1][2]

The Karplus Relationship:

The Karplus equation relates the vicinal coupling constant ³JHH to the dihedral angle (Φ) between the two coupled protons:

³JHH = Acos²(Φ) + Bcos(Φ) + C

where A, B, and C are empirically derived parameters.[1][2][3]

For alkenes:

  • In the trans isomer, the olefinic protons have a dihedral angle of approximately 180°. According to the Karplus relationship, this geometry results in a large coupling constant.[2][4]

  • In the cis isomer, the dihedral angle is approximately 0°, which corresponds to a smaller coupling constant.[2][4]

This fundamental difference provides a reliable and straightforward method for assigning the stereochemistry of the double bond in molecules like 4-aminobut-2-en-1-ol.

Comparative Analysis of ¹H NMR Coupling Constants

The most telling feature in the ¹H NMR spectrum for distinguishing the cis and trans isomers of 4-aminobut-2-en-1-ol is the multiplicity and coupling constant of the olefinic protons (H-2 and H-3).

IsomerDihedral Angle (Φ)Expected ³JH2-H3 (Hz)
trans~180°12 - 18
cis~0°6 - 12

Typical ranges for vicinal coupling constants in alkenes.[5][6][7]

The signals for the olefinic protons in both isomers will appear as a doublet of triplets (or a more complex multiplet depending on the coupling to the adjacent methylene groups). However, the key diagnostic feature is the magnitude of the large coupling constant within this multiplet, which corresponds to the vicinal coupling between the two olefinic protons. A value in the range of 12-18 Hz is indicative of a trans geometry, while a value in the 6-12 Hz range strongly suggests a cis arrangement.[5][6][8]

Experimental Protocol for ¹H NMR Analysis

To obtain high-quality ¹H NMR data for the unambiguous assignment of the cis and trans isomers of 4-aminobut-2-en-1-ol, the following protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified 4-aminobut-2-en-1-ol sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desire to avoid overlapping solvent and analyte signals. D₂O is a good choice to exchange the labile -OH and -NH₂ protons, simplifying the spectrum.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if desired for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion and facilitate the accurate measurement of coupling constants.

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field, which is crucial for resolving fine coupling patterns.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to encompass all proton signals.

    • Use an appropriate relaxation delay to ensure quantitative integration if needed.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and perform a baseline correction.

    • Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

    • Integrate all signals to determine the relative number of protons.

    • Carefully analyze the multiplicity of the olefinic proton signals. Expand the region containing these signals to accurately measure the peak-to-peak separation, which corresponds to the coupling constant (J) in Hertz (Hz).

Visualizing the Dihedral Angle-Coupling Constant Relationship

The following diagram illustrates the relationship between the dihedral angle of the vicinal protons in the cis and trans isomers and the expected magnitude of the coupling constant, as described by the Karplus relationship.

G cluster_trans trans-Isomer cluster_cis cis-Isomer cluster_karplus Karplus Relationship trans_structure H-C=C-H (Φ ≈ 180°) trans_J Large ³JHH (12-18 Hz) trans_structure->trans_J Leads to karplus Dihedral Angle (Φ) determines ³JHH cis_structure H-C=C-H (Φ ≈ 0°) cis_J Small ³JHH (6-12 Hz) cis_structure->cis_J Leads to

Caption: Relationship between dihedral angle and ³JHH for cis/trans isomers.

Conclusion

The differentiation between cis and trans isomers of 4-aminobut-2-en-1-ol is a critical analytical task in research and development. ¹H NMR spectroscopy offers a definitive and non-destructive method for this purpose. By carefully measuring the vicinal coupling constant between the olefinic protons, a researcher can confidently assign the stereochemistry of the double bond. A larger coupling constant (typically 12-18 Hz) is a hallmark of the trans isomer, while a smaller value (typically 6-12 Hz) indicates the cis isomer. This reliable correlation, grounded in the Karplus relationship, is an indispensable tool for the modern chemist.

References

  • Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. J. Chem. Phys., 30(1), 11-15. [Link]

  • Chem Help ASAP. (2022, October 24). dihedral angles, J-values, & the Karplus equation [Video]. YouTube. [Link]

  • OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. [Link]

  • Grokipedia. (n.d.). Karplus equation. [Link]

  • Wikipedia. (2023, November 29). Karplus equation. [Link]

  • Research Solutions Pages. (n.d.). Vicinal C,H spin coupling in substituted alkenes. Stereochemical significance and structural effects. [Link]

  • KGROUP. (n.d.). Vicinal proton-proton coupling constants. [Link]

  • ResearchGate. (n.d.). Stereochemical Dependence of Vicinal H-C-O-H Coupling Constants. [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. [Link]

  • Scribd. (n.d.). NMR Coupling Constants Explained. [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]

  • The Duke NMR Center. (n.d.). Coupling constants. [Link]

  • University of California, Davis. (n.d.). Coupling constants for 1H and 13C NMR. [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. [Link]

  • Leah4sci. (2019, December 11). H NMR coupling and coupling constants [Video]. YouTube. [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. [Link]

Sources

Comparative

Distinguishing (Z)- and (E)-4-Aminobut-2-en-1-ol by NOESY NMR

Executive Summary In the synthesis of GABA analogues and allylic amine pharmacophores, the stereochemical purity of the alkene backbone is a critical determinant of biological activity. 4-aminobut-2-en-1-ol serves as a f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of GABA analogues and allylic amine pharmacophores, the stereochemical purity of the alkene backbone is a critical determinant of biological activity. 4-aminobut-2-en-1-ol serves as a fundamental scaffold for these targets. While 1D


H NMR coupling constants (

) are the standard method for assigning alkene geometry, they can be ambiguous in cases of signal overlap or higher-order coupling effects common in functionalized allylic systems.

This guide compares the analytical performance of 2D NOESY (Nuclear Overhauser Effect Spectroscopy) against standard 1D coupling analysis for definitively distinguishing the (Z) (cis) and (E) (trans) isomers of 4-aminobut-2-en-1-ol.

Quick Verdict
  • Primary Method (Quantitative): 1D

    
    H NMR Analysis of Vicinal Coupling (
    
    
    
    ).
  • Definitive Method (Spatial/Qualitative): 2D NOESY NMR.

    • (Z)-Isomer: Characterized by a strong inter-methylene NOE (

      
      ).
      
    • (E)-Isomer: Characterized by vinyl-allylic NOEs (

      
       and 
      
      
      
      ) and the absence of inter-methylene correlations.

Technical Comparison: 1D Coupling vs. 2D NOESY

Method A: 1D H NMR (Scalar Coupling)

The scalar coupling constant (


) across the double bond is the most rapid assessment tool. It relies on the Karplus relationship, where the dihedral angle determines the magnitude of the splitting.
Feature(Z)-Isomer (cis)(E)-Isomer (trans)Reliability
Coupling Constant (

)
6 – 12 Hz (Typically ~10-11 Hz)12 – 18 Hz (Typically ~15-16 Hz)High (unless signals overlap)
Chemical Shift (

)
Often shielded (upfield) relative to (E)Often deshielded (downfield)Low (solvent dependent)

C Shift (Allylic)
Upfield (

-gauche effect)
DownfieldMedium

Limitation: In crude reaction mixtures, the amine and hydroxyl protons can broaden signals or induce chemical exchange, obscuring the fine splitting patterns of the vinyl protons (


 and 

).
Method B: 2D NOESY (Through-Space Correlation)

NOESY provides a self-validating structural proof by detecting protons within spatial proximity (< 5 Å), regardless of bond connectivity. This is the superior alternative when


-values are ambiguous.
The Stereochemical Logic
  • Structure:

    
    
    
  • (Z)-Configuration: The molecule adopts a "U-like" shape to minimize steric strain or due to hydrogen bonding between OH and

    
    . The allylic methylenes (
    
    
    
    and
    
    
    ) are on the same side of the alkene.
  • (E)-Configuration: The molecule adopts a "Zig-Zag" extended conformation. The allylic methylenes are on opposite sides.

NOE Correlation Table
Interaction Pair(Z)-Isomer Intensity(E)-Isomer IntensityStructural Cause

STRONG ABSENT In (Z), allylic groups are cis-proximal.

StrongWeak/MediumVicinal cis distance < Vicinal trans distance.

WeakSTRONG In (E),

is cis to

substituent.

WeakSTRONG In (E),

is cis to

substituent.

Visualization of NOE Networks

The following diagrams illustrate the diagnostic NOE pathways that distinguish the two isomers.

Diagram 1: (Z)-Isomer NOE Network

In the (Z) isomer, the defining feature is the "short circuit" connection between the two methylene groups.

Caption: The (Z)-isomer is confirmed by the direct spatial correlation between the C1 and C4 methylene protons.

Diagram 2: (E)-Isomer NOE Network

In the (E) isomer, the methylene groups are too far apart. Instead, we see strong "cross-alkene" correlations between vinyl protons and the opposite allylic group.

Caption: The (E)-isomer is confirmed by Strong Vinyl-Allylic NOEs and the absence of C1-C4 correlation.

Experimental Protocol

To replicate these results, follow this standardized protocol optimized for small polar amines.

A. Sample Preparation[2][3]
  • Solvent: Deuterium Oxide (

    
    ) is preferred for 4-aminobut-2-en-1-ol due to its high polarity. DMSO-
    
    
    
    is an alternative if hydroxyl/amine proton observation is required (though these exchange rapidly).
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • pH Adjustment: For the free amine, ensure pH is basic (

    
    ) to prevent ammonium exchange broadening. If analyzing the hydrochloride salt, the methylene signals will shift downfield slightly.
    
B. NMR Acquisition Parameters (600 MHz equivalent)
  • Experiment: 2D NOESY (Phase Sensitive, e.g., noesygpphpp).

  • Mixing Time (

    
    ): 500 ms .
    
    • Reasoning: Small molecules (MW ~87 Da) tumble rapidly (

      
      ), resulting in positive NOE enhancements. A mixing time of 400–600 ms balances NOE buildup against 
      
      
      
      relaxation.
  • Relaxation Delay (

    
    ):  2.0 – 3.0 seconds.
    
  • Scans: 16 – 32 scans per increment (depending on concentration).

  • Processing: Apply a 90° shifted sine-bell squared window function (QSINE) in both dimensions to resolve cross-peaks near the diagonal.

C. Step-by-Step Analysis Workflow
  • Acquire 1D Proton Spectrum:

    • Identify the two vinyl protons (

      
      ) at 
      
      
      
      5.5 – 6.0 ppm.
    • Identify the two methylene groups (

      
      ) at 
      
      
      
      3.0 – 4.2 ppm.
    • Measure

      
      . If 
      
      
      
      Hz, suspect (Z). If
      
      
      Hz, suspect (E).
  • Acquire 2D NOESY:

    • Locate the diagonal peaks for

      
       and 
      
      
      
      .
    • Check for Cross-Peak (Z-Test): Draw a horizontal line from

      
       diagonal. Is there a cross-peak at the 
      
      
      
      chemical shift?
      • Yes: Confirm (Z)-isomer .

      • No: Proceed to E-Test.

    • Check for Cross-Peak (E-Test): Look for correlations between Vinyl

      
       and Methylene 
      
      
      
      .
      • Yes: Confirm (E)-isomer .

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for coupling constants and chemical shifts).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative guide on NOESY mixing times and small molecule dynamics).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Cis/Trans coupling constant ranges).

  • PubChem. (2025).[1][2] 4-Aminobut-2-en-1-ol Compound Summary. National Library of Medicine.

  • BenchChem. (2025). Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. (Specific protocols for alkene differentiation).

Sources

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of 4-Aminobut-2-en-1-ol

In the landscape of drug development and molecular analysis, the precise structural elucidation of small organic molecules is paramount. 4-aminobut-2-en-1-ol, a bifunctional compound containing both an amino group and a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and molecular analysis, the precise structural elucidation of small organic molecules is paramount. 4-aminobut-2-en-1-ol, a bifunctional compound containing both an amino group and a primary allylic alcohol, presents a unique analytical challenge due to its combination of reactive moieties. This guide provides an in-depth analysis of its expected mass spectrometric fragmentation pattern, comparing the insights gained from this technique with those from other common analytical methods.

The Analytical Imperative: Why Characterize 4-Aminobut-2-en-1-ol?

4-aminobut-2-en-1-ol and its derivatives are valuable building blocks in medicinal chemistry. For instance, a methylated analog serves as a key intermediate in the large-scale synthesis of trans-Zeatin, a cytokinin used in agriculture and cell biology research.[1] Accurate and efficient characterization is crucial for ensuring purity, identifying byproducts, and understanding metabolic pathways in drug discovery pipelines. Mass spectrometry (MS), with its high sensitivity and ability to provide detailed structural information from minimal sample quantities, stands as a primary tool for this purpose.

Deconstructing the Molecule: Predicting the EI-MS Fragmentation Pattern

While a publicly available, experimentally derived mass spectrum for 4-aminobut-2-en-1-ol is not readily found, its fragmentation pattern under Electron Ionization (EI) can be reliably predicted based on well-established principles of organic mass spectrometry.[2][3] The molecular ion (M•+) of 4-aminobut-2-en-1-ol (molar mass: 87.12 g/mol ) would have a nominal mass-to-charge ratio (m/z) of 87.[4]

Upon ionization, the molecule will undergo characteristic cleavages driven by the presence of the nitrogen and oxygen atoms, as well as the allyl double bond.

Key Fragmentation Pathways:

  • Alpha (α)-Cleavage: This is the most common fragmentation pathway for both amines and alcohols.[5][6][7][8] The cleavage occurs at the carbon-carbon bond adjacent to the heteroatom.

    • Cleavage adjacent to Nitrogen: The C-C bond next to the amino group is a prime site for cleavage. This would result in the loss of a C3H5O• radical and the formation of a resonance-stabilized iminium cation, CH₂=NH₂⁺ , at m/z 30 . This is often a dominant peak in the spectra of primary amines.

    • Cleavage adjacent to Oxygen: Cleavage of the C-C bond adjacent to the hydroxyl-bearing carbon leads to the formation of a resonance-stabilized oxonium ion, CH₂=OH⁺ , at m/z 31 . This is a characteristic fragment for primary alcohols.

  • Loss of Water (Dehydration): Alcohols frequently undergo the elimination of a water molecule (18 Da).[5][6][7][9] This would result in a fragment ion at m/z 69 (M-18) . This dehydration process is so common that the molecular ion peak in alcohol spectra can sometimes be very weak or absent.[7]

  • Loss of Ammonia: While less common than α-cleavage, the loss of a neutral ammonia molecule (17 Da) from the molecular ion could occur, leading to a fragment at m/z 70 (M-17) .

  • Allylic Cleavage: The presence of a double bond allows for allylic cleavage. Cleavage of the C-N bond would generate a stable allylic cation, C₄H₇O⁺ , at m/z 71 .

The following diagram illustrates these predicted fragmentation pathways.

Caption: Predicted EI-MS fragmentation pathways for 4-aminobut-2-en-1-ol.

Summary of Predicted Key Fragments:

m/zProposed Ion StructureFragmentation PathwayDiagnostic Value
87[C₄H₉NO]⁺˙Molecular Ion (M•+)Confirms molecular weight
71[C₄H₇O]⁺Allylic CleavageIndicates allylic alcohol structure
69[C₄H₇N]⁺˙Dehydration (-H₂O)Characteristic of alcohols
31[CH₂OH]⁺α-Cleavage at C1-C2Confirms primary alcohol
30[CH₂NH₂]⁺α-Cleavage at C3-C4Confirms primary amine

The Broader Analytical Toolkit: A Comparative Overview

While mass spectrometry provides unparalleled sensitivity and structural detail, a comprehensive characterization often involves orthogonal techniques. The choice of method depends on the analytical goal, whether it's routine purity assessment or complete structural confirmation.

TechniqueInformation ProvidedSensitivityStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental formula (HRMS), structural fragmentsHigh (pg-fg)Provides detailed structural information from fragments; high throughput.Isomers can be difficult to distinguish without tandem MS (MS/MS).
Nuclear Magnetic Resonance (NMR) Complete covalent structure, stereochemistryLow (mg)Unambiguous structure determination; non-destructive.Requires larger sample amounts; lower throughput.
Infrared (IR) Spectroscopy Presence of functional groups (O-H, N-H, C=C)Medium (µg)Quick and easy identification of key functional groups.Provides limited information on the overall molecular skeleton.
Gas/Liquid Chromatography (GC/LC) Purity, retention timeHigh (ng-pg)Excellent for separating mixtures and quantification.[10][11]Provides no structural information without a coupled detector (e.g., MS).

Experimental Protocols: A Practical Approach

Achieving reliable data requires robust and validated methodologies. Below are foundational protocols for the analysis of amino alcohols.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is well-suited for volatile, thermally stable compounds like 4-aminobut-2-en-1-ol. Derivatization is sometimes employed for amino acids and alcohols to improve chromatographic peak shape and volatility, though it may not be strictly necessary for this compound.[12]

Objective: To obtain the fragmentation pattern and assess the purity of a sample.

Methodology:

  • Sample Preparation: Dissolve 1 mg of 4-aminobut-2-en-1-ol in 1 mL of a suitable solvent like dichloromethane or methanol.

  • GC Column Selection: Utilize a mid-polarity capillary column, such as a CP-Wax for volatile amines, to manage the polar nature of the analyte.[10]

  • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C, using a split mode to prevent column overloading.

  • GC Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase temperature at 10°C/min to 240°C.

    • Hold: Maintain 240°C for 5 minutes.

  • MS Parameters (EI Mode):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.[3] This standard energy ensures that fragmentation patterns are consistent and comparable to library spectra.

    • Mass Range: Scan from m/z 25 to 200 to capture the molecular ion and all relevant fragments.

  • Data Analysis: Identify the peak corresponding to 4-aminobut-2-en-1-ol in the total ion chromatogram (TIC). Extract the mass spectrum for this peak and analyze the fragmentation pattern, comparing it to the predicted fragments (m/z 30, 31, 69, 71, 87).

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

For less volatile derivatives or for analyzing complex mixtures, LC-MS with electrospray ionization (ESI) is the preferred method.[13][14]

Objective: To quantify the analyte in a complex matrix (e.g., biological fluid).

Methodology:

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction if analyzing from a biological matrix. Dilute the final extract in the initial mobile phase.

  • LC Column Selection: Use a reverse-phase C18 column for separation. For highly polar analytes, Hydrophilic Interaction Liquid Chromatography (HILIC) is an effective alternative.[14]

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (to promote protonation for positive ion mode).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the analyte.

  • MS Parameters (Positive ESI Mode):

    • Ionization: ESI generates protonated molecules, [M+H]⁺, which would be observed at m/z 88 .

    • Tandem MS (MS/MS): To gain structural information, the [M+H]⁺ ion (m/z 88) is selected and fragmented via collision-induced dissociation (CID). The resulting product ions (e.g., loss of water leading to m/z 70) are then analyzed.

Integrated Analytical Workflow

For comprehensive characterization in a drug development setting, a multi-technique approach is standard. The workflow ensures both identity and purity are confirmed with a high degree of confidence.

Analytical_Workflow cluster_0 Purity & Initial ID cluster_1 Structural Elucidation cluster_2 Final Confirmation A Sample B LC-UV or GC-FID A->B C Purity > 95%? B->C D GC-MS / LC-MS C->D Yes E NMR (¹H, ¹³C) C->E Yes F FT-IR C->F Yes G Data Concordant? D->G E->G F->G H Structure Confirmed G->H Yes

Caption: A typical workflow for the comprehensive characterization of a small molecule.

Conclusion

The analysis of 4-aminobut-2-en-1-ol by mass spectrometry provides a wealth of structural information through predictable and diagnostic fragmentation pathways, including α-cleavages yielding ions at m/z 30 and 31, and dehydration resulting in an ion at m/z 69. While MS is a powerful tool for identification and quantification, its true potential is realized when integrated with orthogonal methods like NMR and chromatography. This comparative approach ensures the highest level of scientific integrity and provides the robust, validated data required by researchers and drug development professionals.

References

  • Baltruschat, F., et al. (2014). Electron ionization mass spectrometry fragmentation pathways of trimethylsilyl derivatives of isomeric allylic alcohols. Journal of Mass Spectrometry. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Amino Acids Contained in Alcohol. Shimadzu. Available at: [Link]

  • Agilent Technologies, Inc. (2011). Analysis of amino-alcohols, C3-C5. Agilent. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminobut-2-en-1-ol. PubChem. Available at: [Link]

  • Nikolaev, E. N., et al. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Large-Scale Synthesis of (E)-4-Amino-2-Methylbut-2-en-1-ol: Key Building Block for the Synthesis of trans-Zeatin. ResearchGate. Available at: [Link]

  • Macko, S. A., et al. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminobut-2-yn-1-ol. PubChem. Available at: [Link]

  • Collins, J. H., et al. (1968). Mass Spectra of Deuterium-labelled Ally1 Alcohols: Evidence for Rearrangement of the Molecular Ion. RSC Publishing. Available at: [Link]

  • PubChemLite. (n.d.). 4-aminobut-2-en-1-ol (C4H9NO). PubChemLite. Available at: [Link]

  • Wang, F. P., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Der Pharma Chemica. (2011). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica. Available at: [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Chemistry Steps. Available at: [Link]

  • Müller, M. & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Available at: [Link]

  • LibreTexts Chemistry. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. LibreTexts. Available at: [Link]

  • Google Patents. (n.d.). KR20100061826A - Method for producing 4-aminobut-2-enolides. Google Patents.
  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Shimadzu. Available at: [Link]

  • Stefanowicz, P., et al. (2001). Detection and partial structure elucidation of basic taxoids from Taxus wallichiana by electrospray ionization tandem mass spectrometry. Analytical Chemistry. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. UArizona Department of Chemistry and Biochemistry. Available at: [Link]

  • Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available at: [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. LibreTexts. Available at: [Link]

  • Cydzik-Kwiatkowska, A., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Proper Disposal of 4-Amino-cis-2-buten-1-OL: Ensuring Laboratory Safety and Environmental Compliance

As a reactive amino alcohol, 4-Amino-cis-2-buten-1-ol requires meticulous handling and disposal procedures to mitigate risks to laboratory personnel and the environment. This guide provides a comprehensive, step-by-step...

Author: BenchChem Technical Support Team. Date: February 2026

As a reactive amino alcohol, 4-Amino-cis-2-buten-1-ol requires meticulous handling and disposal procedures to mitigate risks to laboratory personnel and the environment. This guide provides a comprehensive, step-by-step protocol for its safe management, from the point of generation to final disposal, grounded in established safety principles and regulatory standards.

Hazard Profile and Immediate Safety Precautions

Understanding the inherent risks of 4-Amino-cis-2-buten-1-ol is the foundation of its safe handling. While a specific Safety Data Sheet (SDS) for this exact isomer is not always available, data from structurally similar compounds, such as 4-Amino-1-butanol and other unsaturated amino alcohols, allows for a robust hazard assessment. The compound should be treated as corrosive, causing severe skin burns and eye damage, harmful if swallowed, and potentially combustible .[1][2][3] It is also classified as toxic to aquatic life, necessitating containment from environmental release.[2]

Immediate First Aid:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. Continue rinsing and call a poison center or doctor immediately.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a physician if symptoms develop.[1][5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][4] Seek immediate medical attention.

Personal Protective Equipment (PPE): Before handling the chemical or its waste, ensure the following PPE is worn. PPE should never be the sole method of hazard control but the final barrier of protection.[6]

Protection TypeSpecificationRationale
Eye/Face Chemical safety goggles and/or a full-face shield.Protects against splashes that can cause severe eye damage or blindness.[1][7]
Hand Chemically resistant gloves (e.g., Nitrile).Prevents direct skin contact, which can lead to severe chemical burns.[7]
Body Laboratory coat.Protects against incidental contact and contamination of personal clothing.[7]
Respiratory Required when vapors/aerosols are generated.The compound may cause respiratory irritation.[3] Use in a well-ventilated area or chemical fume hood is mandatory.[8]

Waste Characterization and Segregation

4-Amino-cis-2-buten-1-ol is classified as a hazardous waste due to its corrosive and potentially reactive properties.[9] Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to properly characterize and manage this waste.

Core Principles of Segregation:

  • Do Not Mix: Never mix 4-Amino-cis-2-buten-1-ol waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[7][10]

  • Avoid Incompatibles: As an amino alcohol, this compound can react exothermically or violently with acids, strong oxidizing agents, and other reactive chemicals.[7][11] Storing it separately prevents dangerous reactions in the waste container.

  • Designated Container: All waste containing 4-Amino-cis-2-buten-1-ol, including contaminated materials and rinsate, must be collected in a dedicated, properly labeled hazardous waste container.[7][12]

Step-by-Step Disposal Protocol

The primary and only acceptable method for disposing of 4-Amino-cis-2-buten-1-ol is through a licensed hazardous waste disposal service.[4][7] Under no circumstances should this chemical be discharged down the drain or allowed to evaporate in a fume hood .[10][12]

Workflow for Routine Disposal: The following diagram outlines the standard procedure for managing waste from the point of generation to its final collection.

G cluster_0 Laboratory Operations cluster_1 Waste Accumulation cluster_2 Final Disposal A Waste Generation (e.g., reaction quench, contaminated items) B Select Compatible Waste Container (Original container preferred) A->B C Affix Hazardous Waste Label D Add Waste to Container in Fume Hood C->D E Keep Container Tightly Sealed When Not in Use D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Container is Full or Storage Limit Reached G->H I Schedule Pickup with EHS / Licensed Contractor H->I J Waste Removed for Incineration/Treatment I->J

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-cis-2-buten-1-OL
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Reactant of Route 2
4-Amino-cis-2-buten-1-OL
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